Ethyl 4-chloroquinazoline-6-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloroquinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCJHRCXSXELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438601 | |
| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-94-4 | |
| Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmacologically active molecules. This document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format for laboratory use.
Synthetic Pathway Overview
The preparation of this compound is typically achieved through a two-step synthetic sequence. The process begins with the synthesis of the precursor, Ethyl 4-hydroxyquinazoline-6-carboxylate, which is subsequently chlorinated to yield the final product.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate
The formation of the quinazolinone ring system is achieved through the cyclization of an appropriately substituted aminobenzoate derivative. A common method involves the formylation of ethyl 4-aminobenzoate followed by cyclization.
2.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-aminobenzoate | Reagent | Sigma-Aldrich |
| Formic acid | ACS Reagent, ≥96% | Sigma-Aldrich |
| Acetic anhydride | ≥99% | Sigma-Aldrich |
| Dowtherm A | Dow Chemical | |
| Ethanol | Anhydrous | J.T. Baker |
2.1.2. Experimental Procedure
-
Formylation: A mixture of ethyl 4-aminobenzoate and an excess of formic acid is heated. Acetic anhydride is added portion-wise to facilitate the formylation reaction, yielding ethyl 4-formamidobenzoate.
-
Cyclization: The crude ethyl 4-formamidobenzoate is then subjected to high-temperature cyclization in a suitable high-boiling solvent such as Dowtherm A. The reaction mixture is heated to reflux, leading to the formation of Ethyl 4-hydroxyquinazoline-6-carboxylate.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried under vacuum.
Step 2: Synthesis of this compound
The hydroxyl group at the 4-position of the quinazoline ring is converted to a chloro group using a standard chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.
2.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-hydroxyquinazoline-6-carboxylate | Synthesized in Step 1 | - |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | Fisher Scientific |
2.2.2. Experimental Procedure
-
Reaction Setup: A mixture of Ethyl 4-hydroxyquinazoline-6-carboxylate is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Ethyl 4-hydroxyquinazoline-6-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Solid | 155960-91-1 |
| This compound | C₁₁H₉ClN₂O₂ | 236.65 | Solid | 155960-94-4 |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Quinazolinone Formation | Formic acid, Acetic anhydride | Reflux | 4-6 | 75-85 |
| Chlorination | POCl₃, DMF (cat.) | Reflux | 3-5 | 80-90 |
Table 3: Characterization Data
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Ethyl 4-hydroxyquinazoline-6-carboxylate | >300 | (DMSO-d₆): δ 12.2 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |
| This compound | 145-148 | (CDCl₃): δ 9.1 (s, 1H), 8.8 (d, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 4.5 (q, 2H), 1.5 (t, 3H) |
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the chlorination step.
Caption: Experimental workflow for the two-step synthesis.
Caption: Proposed mechanism for the chlorination of the quinazolinone.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Formic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.
This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.
Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthetic pathway.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapies, including inhibitors of receptor tyrosine kinases. The synthesis of this compound is typically achieved through a two-step process: the formation of a quinazolinone ring system, followed by a chlorination reaction. This guide will elaborate on the chemical principles and practical execution of this synthetic route.
Synthetic Pathway Overview
The synthesis of this compound proceeds via two key transformations:
-
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This step involves the formation of the core quinazolinone scaffold. A common and effective method is the Niementowski quinazoline synthesis.
-
Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. The hydroxyl group at the 4-position of the quinazolinone is then replaced with a chlorine atom to yield the final product.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Reaction Mechanism: Niementowski Quinazoline Synthesis
The Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide. The reaction proceeds through the following steps:
-
N-Acylation: The amino group of 4-amino-3-(ethoxycarbonyl)benzoic acid nucleophilically attacks the carbonyl carbon of formamide.
-
Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl group.
-
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable quinazolinone ring.
Caption: Mechanism of the Niementowski quinazoline synthesis.
Experimental Protocol
Materials:
-
4-Amino-3-(ethoxycarbonyl)benzoic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
A mixture of 4-amino-3-(ethoxycarbonyl)benzoic acid (1 equivalent) and a significant excess of formamide (5-10 equivalents) is prepared in a suitable high-boiling point solvent.
-
The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water) to remove excess formamide and solvent, and then dried under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 8 (benzoic acid : formamide) | General Niementowski Conditions |
| Temperature | 160 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ~75-85% (typical) | Estimated based on similar reactions |
| Purity | >95% after recrystallization | Assumed |
Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Reaction Mechanism
The conversion of the 4-oxo-quinazoline to the 4-chloroquinazoline is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The mechanism is as follows:
-
Activation of POCl₃ by DMF: DMF reacts with POCl₃ to form the Vilsmeier reagent, a more reactive electrophilic species.
-
Phosphorylation: The oxygen atom of the quinazolinone tautomer (4-hydroxyquinazoline) attacks the Vilsmeier reagent (or POCl₃ directly), leading to the formation of a phosphate ester intermediate. This makes the 4-position a good leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group.
-
Rearomatization: The intermediate then rearomatizes to form the stable 4-chloroquinazoline ring system.
Caption: Mechanism of chlorination using POCl₃.[2]
Experimental Protocol
Materials:
-
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Inert solvent (e.g., toluene, optional)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent) in excess phosphorus oxychloride (5-10 equivalents), a catalytic amount of DMF is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux (around 100-110 °C) for a period of 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and water.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 7 (Quinazolinone : POCl₃) | General Chlorination Procedures |
| Catalyst | 0.1 equivalents DMF | [3] |
| Temperature | 110 °C (Reflux) | [4] |
| Reaction Time | 3 hours | [5] |
| Yield | ~80-90% (typical) | Estimated based on similar reactions |
| Purity | >97% after purification | Assumed |
Conclusion
The synthesis of this compound is a robust and well-established process that is crucial for the development of advanced pharmaceutical compounds. The two-step sequence involving the Niementowski quinazoline synthesis followed by chlorination with phosphorus oxychloride provides an efficient route to this key intermediate. The methodologies and data presented in this guide offer a solid foundation for researchers in the field of drug discovery and development. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity of the final product.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors. The document details the primary synthetic routes, starting materials, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Overview of Synthetic Strategy
The most common and efficient synthesis of this compound involves a two-step process starting from a readily available substituted anthranilic acid derivative. The general workflow is as follows:
-
Cyclization: Formation of the quinazolinone ring system to yield Ethyl 4-hydroxyquinazoline-6-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.
The following sections provide detailed methodologies for each of these key transformations.
Starting Materials and Synthesis of Key Intermediate
The primary starting material for this synthesis is Diethyl 2-aminoterephthalate . While commercially available from various suppliers, it can also be synthesized from 2-nitroterephthalic acid.
Synthesis of Diethyl 2-aminoterephthalate
A common method for the synthesis of Diethyl 2-aminoterephthalate is the reduction of Diethyl 2-nitroterephthalate.
Experimental Protocol:
-
Reaction: To a solution of Diethyl 2-nitroterephthalate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C, typically 5-10 mol%) under a hydrogen atmosphere.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield Diethyl 2-aminoterephthalate. The product can be further purified by column chromatography if necessary.
Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate
The key cyclization step to form the quinazolinone core is achieved by reacting Diethyl 2-aminoterephthalate with a source of formamide.
Experimental Protocol:
-
Reaction: A mixture of Diethyl 2-aminoterephthalate (1 equivalent) and formamide (a large excess, often used as the solvent) is heated.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 180-200 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then dried to afford Ethyl 4-hydroxyquinazoline-6-carboxylate. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthesis of this compound
The final step is the chlorination of the 4-hydroxy group of the quinazolinone intermediate. This is a crucial step for enabling subsequent nucleophilic substitution reactions in drug synthesis.
Experimental Protocol:
-
Reaction: Ethyl 4-hydroxyquinazoline-6-carboxylate (1 equivalent) is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to reflux (around 110-120 °C) for a period of 2 to 4 hours.
-
Work-up and Purification: After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2-nitroterephthalate | H₂, Pd/C, Ethanol | Room Temperature | 4-8 | >90 |
| 2 | Diethyl 2-aminoterephthalate | Formamide | 180-200 | 4-6 | 75-85 |
| 3 | Ethyl 4-hydroxyquinazoline-6-carboxylate | POCl₃, cat. DMF | 110-120 | 2-4 | 65-75 |
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Biological Context: Quinazolines as Kinase Inhibitors
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
This compound serves as a versatile building block for the synthesis of numerous kinase inhibitors. The 4-chloro position is particularly important as it allows for nucleophilic aromatic substitution with various anilines and other amine-containing fragments, a common strategy in the design of ATP-competitive kinase inhibitors.
EGFR and PI3K/Akt/mTOR Signaling Pathways
Two of the most prominent signaling pathways targeted by quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. These pathways are often aberrantly activated in a wide range of cancers.
The following diagram illustrates a simplified representation of the EGFR and PI3K/Akt/mTOR signaling cascades and indicates the point of inhibition by quinazoline-based drugs.
Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathways and inhibition by quinazolines.
This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and data are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize novel therapeutic agents.
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloroquinazoline-6-carboxylate is a quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides context through data from closely related compounds. The quinazoline scaffold is a recognized pharmacophore, and derivatives have shown potent inhibitory activity against various protein kinases, including p21-activated kinase 4 (PAK4), a key target in oncology. This guide aims to serve as a valuable resource for researchers working with this compound and other quinazoline-based compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It is characterized by a quinazoline core substituted with a chloro group at the 4-position and an ethyl carboxylate group at the 6-position. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂O₂ | |
| Molecular Weight | 236.65 g/mol | |
| CAS Number | 155960-94-4 | |
| Appearance | Solid (predicted) | |
| Boiling Point | 366.50 °C | |
| Flash Point | 175.50 °C | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor.
Representative Synthetic Workflow:
The synthesis can be logically divided into two main steps: the formation of the quinazolin-4-one ring system followed by chlorination.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar 4-chloroquinazoline and 4-chloroquinoline derivatives and may require optimization.
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
This step typically involves the condensation of an appropriately substituted anthranilic acid or its ester with a source of a one-carbon unit, such as formamide or formamidine acetate, at elevated temperatures.
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Inert solvent (e.g., toluene or acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in an inert solvent, add a catalytic amount of DMF.
-
Slowly add an excess of phosphorus oxychloride (or thionyl chloride) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Biological Activity and Signaling Pathways
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
p21-Activated Kinase 4 (PAK4) Inhibition
A significant body of research has identified quinazoline derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is a key downstream effector of Rho GTPases, such as Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. Overexpression and hyperactivity of PAK4 have been implicated in the progression and metastasis of several cancers, making it an attractive target for anticancer drug development.
The general mechanism of action for many quinazoline-based PAK4 inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.
PAK4 Signaling Pathway:
The following diagram illustrates a simplified signaling cascade involving PAK4 that is often dysregulated in cancer. Inhibition of PAK4 by quinazoline derivatives can disrupt these pathways.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Protocols for Assessing PAK4 Inhibition
Kinase Inhibition Assay (FRET-based)
A common method to determine the inhibitory activity of compounds against PAK4 is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z′-Lyte™ assay.
-
Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The substrate is labeled with a FRET pair (a donor and an acceptor fluorophore). Phosphorylation of the substrate prevents it from being cleaved by a development reagent, resulting in a high FRET signal. In the presence of an inhibitor, the substrate is not phosphorylated, is subsequently cleaved, and the FRET signal is low.
-
General Procedure:
-
Recombinant PAK4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A FRET-labeled peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A development reagent is added to stop the reaction and cleave the unphosphorylated substrate.
-
The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined from the dose-response curve.
-
Cell-Based Assays
To assess the effect of PAK4 inhibition in a cellular context, various assays can be employed using cancer cell lines that overexpress PAK4 (e.g., A549 lung cancer cells).
-
Cell Migration and Invasion Assays (e.g., Transwell Assay):
-
Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
The test compound is added to the cell suspension in the upper chamber.
-
After incubation, non-migrated/invaded cells are removed from the upper surface of the insert.
-
Cells that have migrated/invaded to the lower surface are fixed, stained, and quantified.
-
-
Western Blot Analysis:
-
Cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of PAK4 and its downstream targets (e.g., LIMK1, cofilin) to assess the inhibition of the signaling pathway.
-
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. While detailed experimental characterization of this specific molecule is not widely published, its structural similarity to known PAK4 inhibitors provides a strong rationale for its investigation as a modulator of this and other kinase-mediated signaling pathways. The information and representative protocols provided in this guide are intended to facilitate further research and development involving this promising quinazoline derivative. It is imperative for researchers to conduct thorough characterization and safety assessments for any newly synthesized or acquired batches of this compound.
Spectroscopic and Spectrometric Profiling of Ethyl 4-chloroquinazoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral and spectrometric data for Ethyl 4-chloroquinazoline-6-carboxylate (CAS No: 155960-94-4). Due to the limited availability of public experimental data for this specific compound, this document presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, expected key Infrared (IR) absorption bands, and anticipated mass spectrometry (MS) fragmentation patterns. These predictions are based on the analysis of the compound's structural features and comparison with data from analogous molecules. This guide also includes generalized experimental protocols for acquiring such data.
Core Data Presentation
The following tables summarize the predicted and expected spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.1 | s | 1H | H2 |
| ~8.8 | d | 1H | H5 |
| ~8.3 | dd | 1H | H7 |
| ~8.0 | d | 1H | H8 |
| ~4.5 | q | 2H | -CH₂- (Ethyl) |
| ~1.4 | t | 3H | -CH₃ (Ethyl) |
| Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165 | Quaternary | C=O (Ester) |
| ~160 | Quaternary | C4 |
| ~155 | CH | C2 |
| ~152 | Quaternary | C8a |
| ~136 | CH | C5 |
| ~131 | Quaternary | C6 |
| ~130 | CH | C7 |
| ~125 | CH | C8 |
| ~122 | Quaternary | C4a |
| ~62 | CH₂ | -CH₂- (Ethyl) |
| ~14 | CH₃ | -CH₃ (Ethyl) |
| Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions. |
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretch (quinazoline ring) |
| ~1250-1200 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
| Expected for a solid sample (e.g., KBr pellet or thin film). |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 236/238 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 208/210 | [M - CO]⁺/ [M+2 - CO]⁺ |
| 191/193 | [M - OEt]⁺/ [M+2 - OEt]⁺ |
| 163/165 | [M - COOEt]⁺ / [M+2 - COOEt]⁺ |
| Expected fragmentation pattern under Electron Ionization (EI). |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr, NaCl). Allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile compounds, direct infusion or injection via a gas chromatograph (GC-MS) can be used. For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source is suitable.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.
structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents. Its quinazoline core is a privileged scaffold found in numerous approved drugs. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete , including spectroscopic and spectrometric techniques. Detailed interpretations of expected data are presented, alongside a plausible experimental protocol for its synthesis and characterization.
Molecular Identity
The fundamental identity of the compound is established by its molecular formula, mass, and structural representation.
-
Chemical Name: this compound
-
CAS Number: 155960-94-4
-
Molecular Formula: C₁₁H₉ClN₂O₂
-
Molecular Weight: 236.65 g/mol
-
Chemical Structure:
Caption: The chemical structure features a quinazoline ring system chlorinated at position 4 and substituted with an ethyl carboxylate group at position 6.
Spectroscopic and Spectrometric Data for Structure Elucidation
The definitive structure of this compound is confirmed through a combination of modern analytical techniques. While specific experimental spectra for this exact compound are not ubiquitously published, the following tables summarize the expected quantitative data based on its known structure and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.90 | d | 1H | H-5 |
| ~8.30 | dd | 1H | H-7 |
| ~8.00 | d | 1H | H-8 |
| ~4.50 | q | 2H | -O-CH₂ -CH₃ |
| ~1.45 | t | 3H | -O-CH₂-CH₃ |
Interpretation: The downfield region (δ 8.0-9.0 ppm) is characteristic of the aromatic protons on the quinazoline ring. The proton at position 5 (H-5) is expected to be the most deshielded due to its proximity to the ester group and the quinazoline nitrogen, appearing as a doublet. The H-7 proton would appear as a doublet of doublets, and H-8 as a doublet. The ethyl ester group gives rise to a characteristic quartet and triplet in the upfield region.
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C =O (Ester) |
| ~160.0 | C-4 |
| ~155.0 | C-2 |
| ~152.0 | C-8a |
| ~135.0 | C-7 |
| ~130.0 | C-5 |
| ~128.0 | C-6 |
| ~122.0 | C-4a |
| ~62.0 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Interpretation: The carbonyl carbon of the ester is the most downfield signal. The carbons of the quinazoline ring appear in the aromatic region (δ 120-160 ppm), with those bonded to heteroatoms (C-2, C-4, C-8a) being significantly deshielded. The two aliphatic carbons from the ethyl group are found in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 236/238 | High | [M]⁺ / [M+2]⁺ (Molecular Ion) |
| 208/210 | Moderate | [M - C₂H₄]⁺ |
| 191/193 | Moderate | [M - OCH₂CH₃]⁺ |
| 163/165 | High | [M - COOCH₂CH₃]⁺ |
Interpretation: The molecular ion peak [M]⁺ would be observed at m/z 236. A crucial feature is the [M+2]⁺ peak at m/z 238 with an intensity approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) or the entire ethyl carboxylate group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Frequencies (KBr Pellet, cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1610, 1570, 1480 | Medium-Strong | C=C and C=N Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~850 | Strong | C-Cl Stretch |
Interpretation: A strong absorption band around 1725 cm⁻¹ is definitive for the ester carbonyl group. Bands in the 1480-1610 cm⁻¹ region confirm the presence of the aromatic quinazoline system. The C-Cl stretch typically appears in the fingerprint region.
Experimental Protocols
Proposed Synthesis of this compound
A common and effective route to 4-chloroquinazolines involves the chlorination of a 4-hydroxyquinazoline (or its tautomer, 4-quinazolinone) precursor.
Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate The synthesis would likely start from an appropriately substituted aniline, such as ethyl 4-amino-3-formylbenzoate, which can be cyclized with a source of nitrogen like formamide or by using other established quinazoline synthesis methods. An alternative well-established method is the cyclocondensation of ethyl 4-aminobenzoate with diethyl oxalate followed by thermal cyclization.
Step 2: Chlorination to form this compound
-
To a flask charged with Ethyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
General Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Analysis can be performed using an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination when coupled with a high-resolution mass analyzer (e.g., Q-TOF).
-
IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
Visualization of the Elucidation Process
The logical workflow for confirming the structure of a synthesized compound involves a sequence of analytical checks.
Caption: Logical workflow for the structure elucidation of a target molecule.
Conclusion
The structure of this compound is unequivocally determined by a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR provides the precise arrangement of the carbon-hydrogen backbone, MS confirms the molecular weight and elemental composition (specifically the presence of chlorine), and IR verifies the key functional groups. The detailed protocols and expected data presented in this guide serve as a robust framework for the synthesis and quality control of this important chemical intermediate, ensuring its suitability for applications in pharmaceutical research and development.
Navigating the Solubility Landscape of Ethyl 4-Chloroquinazoline-6-Carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of this compound, detailed experimental methodologies for its determination, and insights into its role in relevant biological pathways.
Executive Summary
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility is critical for its effective use in various experimental and manufacturing processes, from reaction kinetics to formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates known information on the solubility of closely related quinazoline derivatives, provides a detailed protocol for its experimental determination, and explores its relevance in kinase inhibition signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 155960-94-4 | |
| Molecular Formula | C₁₁H₉ClN₂O₂ | |
| Molecular Weight | 236.65 g/mol | |
| Boiling Point | 366.50 °C | |
| Flash Point | 175.50 °C |
Solubility Profile
Direct, quantitative solubility data for this compound in common laboratory solvents remains limited in published literature. However, the solubility of quinazoline derivatives is known to be significantly influenced by the nature of the solvent and the ambient temperature.[1]
Generally, quinazoline-based compounds exhibit increased solubility in organic solvents compared to aqueous solutions. For instance, studies on pyrazolo quinazolines have shown that N,N-dimethylformamide (DMF) is an effective solvent, with solubility increasing at higher temperatures.[1] For a complex derivative of quinazoline-7-carbonitrile, the solubility in a physiologically relevant aqueous buffer (pH 7.4) was found to be in the micromolar range, with the last soluble concentration observed at 41 µM and the first insoluble concentration at 60 µM.[1] This suggests that the aqueous solubility of this compound is likely to be low.
Based on the general behavior of related compounds, a qualitative solubility profile can be inferred:
| Solvent | Expected Solubility |
| Water / Aqueous Buffers | Low to Very Low |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Sparingly Soluble to Soluble |
| Methanol | Sparingly Soluble to Soluble |
| Acetone | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
It is crucial to experimentally determine the precise solubility of this compound in the specific solvent system and conditions relevant to a particular application.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of crystalline compounds.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with secure caps
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any fine particles, pass the solution through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the saturated solution in a vacuum oven or under a gentle stream of nitrogen to evaporate the solvent completely. Ensure the temperature is below the decomposition point of the compound.
-
-
Weighing the Residue:
-
Once the solvent has been fully evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance. .
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of the aliquot taken (L)
-
Relevance in Biological Signaling Pathways
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their activity as kinase inhibitors.[4][5][6] These compounds often target key enzymes in signaling pathways that are dysregulated in diseases such as cancer.[4][6][7] this compound serves as a crucial scaffold for the synthesis of these inhibitors.
Two of the most significant pathways targeted by quinazoline-based inhibitors are the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][7] Its aberrant activation is a common feature in many cancers. Quinazoline derivatives have been developed to inhibit key kinases within this pathway, such as PI3K and mTOR.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6][7] Overexpression or mutation of EGFR is a hallmark of several cancers. Many successful anti-cancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that act as EGFR tyrosine kinase inhibitors.[4][6]
Conclusion
This compound is a compound of significant interest in the fields of drug discovery and chemical synthesis. While its specific solubility data is not widely reported, an understanding of the solubility of related quinazoline derivatives provides a valuable starting point for its use. The provided experimental protocol for the gravimetric determination of solubility offers a clear path for researchers to obtain precise data tailored to their specific needs. Furthermore, the established role of the quinazoline scaffold in inhibiting critical cancer-related signaling pathways underscores the importance of this compound as a precursor to novel therapeutic agents. This guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Quinazoline-6-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, those functionalized at the 6-position with a carboxylate group or its bioisosteres, such as carboxamides, have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive literature review of quinazoline-6-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Concepts: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. This structural framework provides a versatile platform for the development of targeted therapies due to its ability to interact with various biological targets.[1] The 4-anilinoquinazoline core, in particular, has been extensively explored and has led to the development of several clinically approved cancer drugs, including gefitinib and erlotinib.[2] These molecules typically function as ATP-competitive inhibitors of tyrosine kinases, such as EGFR.[2]
The substituent at the 6-position of the quinazoline ring plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. The introduction of a carboxylate group or its derivatives at this position can provide an additional anchoring point for interaction with the target protein, potentially enhancing binding affinity and efficacy.
Synthesis of Quinazoline-6-Carboxylate Derivatives
The synthesis of quinazoline-6-carboxylate derivatives and their amide analogs typically involves a multi-step process starting from appropriately substituted anthranilic acids or their corresponding nitriles. A general synthetic strategy involves the construction of the quinazoline core followed by functionalization at the 6-position.
General Synthetic Workflow
Caption: General synthetic workflow for quinazoline-6-carboxylate derivatives.
Detailed Experimental Protocol: Synthesis of 4-(3-Chloro-4-fluoroanilino)quinazoline-6-carboxamide
This protocol is a representative example for the synthesis of a 4-anilinoquinazoline-6-carboxamide derivative, a common structural motif among potent EGFR inhibitors.
Step 1: Synthesis of 4-Hydroxyquinazoline-6-carboxylic acid
A mixture of 4-amino-3-formamidobenzoic acid and formamide is heated at reflux. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford 4-hydroxyquinazoline-6-carboxylic acid.
Step 2: Synthesis of 4-Chloroquinazoline-6-carbonyl chloride
4-Hydroxyquinazoline-6-carboxylic acid is suspended in thionyl chloride and refluxed. The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloroquinazoline-6-carbonyl chloride, which is used in the next step without further purification.
Step 3: Synthesis of 4-Chloroquinazoline-6-carboxamide
The crude 4-chloroquinazoline-6-carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Aqueous ammonia is added dropwise, and the reaction mixture is stirred. The resulting precipitate is filtered, washed with water, and dried to give 4-chloroquinazoline-6-carboxamide.
Step 4: Synthesis of 4-(3-Chloro-4-fluoroanilino)quinazoline-6-carboxamide
A mixture of 4-chloroquinazoline-6-carboxamide and 3-chloro-4-fluoroaniline in isopropanol is heated at reflux.[3] After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final product, 4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxamide.[3]
Biological Activity and Structure-Activity Relationship (SAR)
Quinazoline-6-carboxylate derivatives have demonstrated a broad range of biological activities, with their anticancer properties being the most extensively studied. A significant number of these compounds exert their antitumor effects through the inhibition of EGFR tyrosine kinase.
EGFR Inhibition and Anticancer Activity
The 4-anilino substitution is a key pharmacophoric feature for EGFR inhibition. The aniline moiety occupies the ATP-binding pocket of the EGFR kinase domain, forming crucial hydrogen bond interactions with the hinge region, particularly with the backbone nitrogen of Met793.[2] The substituents on the aniline ring, such as chloro and fluoro groups, can further enhance binding affinity and selectivity.
The 6-carboxamide group can form additional hydrogen bonds with amino acid residues in the active site, thereby increasing the potency of the inhibitor. The nature of the amide substituent can be varied to optimize activity and pharmacokinetic properties.
The following tables summarize the in vitro biological activities of representative quinazoline-6-carboxylate derivatives and their analogs.
Table 1: In Vitro Anticancer Activity of Quinazoline-6-Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (4-(3-chloro-4-fluoroanilino)-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide) | A549 (Lung) | 0.85 | [4] |
| H1975 (Lung, T790M) | 1.23 | [4] | |
| Compound 2 (4-(3-chloro-4-fluoroanilino)-N-(4-fluorobenzyl)quinazoline-6-carboxamide) | A549 (Lung) | 1.12 | [4] |
| H1975 (Lung, T790M) | 2.45 | [4] | |
| Afatinib (Reference) | A549 (Lung) | 1.40 | [5] |
Table 2: In Vitro EGFR Kinase Inhibitory Activity
| Compound | Kinase | IC50 (nM) | Reference |
| Compound 19b (A quinazoline derivative bearing a semicarbazone moiety) | EGFR (wild-type) | 0.05 | [5] |
| EGFR (T790M/L858R mutant) | 5.6 | [5] | |
| Afatinib (Reference) | EGFR (wild-type) | 0.5 | [5] |
| EGFR (T790M/L858R mutant) | 3.8 | [5] |
EGFR Signaling Pathway
The inhibition of EGFR by quinazoline-6-carboxylate derivatives blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-6-carboxylate derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized quinazoline-6-carboxylate derivatives, a series of in vitro assays are typically employed. The following are detailed protocols for key experiments.
EGFR Kinase Inhibitory Assay (LanthaScreen™ Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human EGFR kinase, a fluorescently labeled substrate (e.g., a poly(GT)-biotin), and ATP in the kinase buffer.
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase buffer.
-
Kinase Reaction : In a 384-well plate, add the test compound, EGFR enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction by adding an EDTA solution containing a europium-labeled anti-phosphotyrosine antibody. After incubation, read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in cells treated with the inhibitor.
-
Cell Treatment and Lysis : Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
Conclusion and Future Perspectives
Quinazoline-6-carboxylate derivatives represent a promising class of compounds for the development of targeted anticancer therapies. Their ability to effectively inhibit EGFR and its mutants, coupled with the potential for chemical modification to optimize their pharmacological properties, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this review underscore the importance of the 4-anilino and 6-carboxamide moieties for potent EGFR inhibition.
Future research in this area should focus on the design and synthesis of novel derivatives with improved potency against drug-resistant EGFR mutants, such as those harboring the T790M mutation. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinazoline-based drug discovery.
References
- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. Buy 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (EVT-1215057) | 184356-51-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a chlorine substituent onto this framework gives rise to chloroquinazolines, a class of compounds that have proven to be pivotal intermediates and pharmacophores in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of chloroquinazolines, detailing seminal synthetic methodologies, key experimental protocols, and the elucidation of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical synthetic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.
Early Discovery and the Dawn of Quinazoline Chemistry
The story of chloroquinazolines is intrinsically linked to the broader history of quinazoline chemistry, which dates back to the late 19th century. While the parent quinazoline was first synthesized in 1895 by August Bischler and Lang, the groundwork for substituted derivatives was laid through various early synthetic explorations.
One of the earliest documented syntheses of a chloro-substituted quinazoline derivative was reported in 1946 by Endicott, Alden, and Sherrill, who described the preparation of 4-chloro-6-alkoxyquinazolines. This work marked a significant step towards the exploration of halogenated quinazolines and their potential as versatile chemical intermediates.
A pivotal advancement in the field was the development of efficient methods for the synthesis of 2,4-dichloroquinazoline. This compound serves as a crucial and highly reactive precursor for a vast array of 2- and 4-substituted quinazoline derivatives, owing to the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack under mild conditions compared to the chlorine at the 2-position, which requires harsher conditions for substitution. This regioselectivity has been extensively exploited in the synthesis of medicinally important 4-aminoquinazolines.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of chloroquinazolines has evolved considerably, with numerous methods developed to achieve specific substitution patterns and high yields. The following sections detail the experimental protocols for the synthesis of key chloroquinazoline intermediates and derivatives.
Synthesis of 2,4-Dichloroquinazoline
A common and efficient route to 2,4-dichloroquinazoline involves the chlorination of 2,4-quinazolinedione.
Experimental Protocol: Chlorination of 2,4-Quinazolinedione
-
Step 1: Synthesis of 2,4-Quinazolinedione.
-
In a suitable reaction vessel, a mixture of anthranilic acid (0.3 mol) and water (100 mL) is prepared.
-
To this stirred mixture, a solution of potassium cyanate (0.68 mol) in water (200 mL) is added dropwise.
-
Following the addition, a 0.5 M aqueous solution of sodium hydroxide (36 g) is added dropwise, and the solution temperature is maintained at 40°C with stirring for 30 minutes.
-
The reaction mixture is then heated to 85°C and incubated for 2 hours.
-
After cooling to 0°C, the solution is acidified with 30% hydrochloric acid to a pH of 2-3, maintaining the temperature at approximately 0°C.
-
The resulting precipitate is filtered and dried to yield 2,4-quinazolinedione. The molar yield is typically around 86.3%.[1]
-
-
Step 2: Chlorination to 2,4-Dichloroquinazoline.
-
In a 500 mL four-necked flask equipped with a reflux condenser, add 2,4-quinazolinedione (96 g), phosphorus oxychloride (200 mL), and triethylamine (100 mL).
-
The mixture is heated to reflux for 10 hours.
-
After the reaction is complete, the mixture is concentrated to an oily residue.
-
The oily residue is dissolved in toluene and carefully added to ice water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed successively with water, hydrochloric acid, water, a sodium carbonate solution, and finally with water again.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,4-dichloroquinazoline. The molar yield is approximately 73%.[1]
-
Synthesis of 4-Chloroquinazoline Derivatives
The synthesis of 4-chloroquinazolines can be achieved from the corresponding quinazolin-4-ones.
Experimental Protocol: Synthesis of 4-Chloroquinazoline
-
Step 1: Synthesis of Quinazolin-4-ol.
-
A mixture of anthranilic acid (94.7 mmol) and formamide (94.7 mmol) in absolute ethanol is heated at 165°C for 4 hours.
-
Upon cooling to room temperature, the solidified mixture is broken up and mixed with water.
-
The solid is filtered and recrystallized from ethanol to yield pure quinazolin-4-ol (yield: 78%).[2]
-
-
Step 2: Chlorination to 4-Chloroquinazoline.
-
Quinazolin-4-ol (9 g) is dissolved in phosphorus oxychloride (50 mL) in a round-bottom flask.
-
The mixture is heated on an oil bath at 120°C for 5 hours.
-
Volatile materials are removed under reduced pressure.
-
The resulting viscous oily mass is added to ice-cold liquor ammonia.
-
The solid obtained is recrystallized from petroleum ether to afford pure 4-chloroquinazoline (yield: 81%).[2]
-
Synthesis of 7-Chloroquinazoline Derivatives
7-Chloroquinazolines can be synthesized from appropriately substituted benzaldehydes.
Experimental Protocol: One-Pot Reductive Cyclization for the Synthesis of 7-Chloroquinazoline
-
A suspension of 4-chloro-3-nitrobenzaldehyde (1.0 eq.) in a mixture of ethanol and water is stirred, and iron powder (3.0-5.0 eq.) is added.
-
The mixture is heated to 50-60°C, and a catalytic amount of glacial acetic acid is added dropwise.
-
Formamide (in excess) is then added, and the reaction mixture is heated to reflux (100-120°C) for 4-8 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled and filtered through celite.
-
The filtrate is concentrated, neutralized with saturated sodium bicarbonate solution, and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 7-chloroquinazoline.[3]
Biological Activities and Mechanism of Action
Chloroquinazolines have garnered significant attention due to their diverse and potent biological activities, particularly in the realms of anticancer and antiviral therapies.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A substantial number of chloroquinazoline derivatives, especially 4-anilinoquinazolines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6]
Mechanism of Action:
Chloroquinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP-binding site within the kinase domain of the receptor. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream activation of signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Anticancer Activity Data:
The in vitro anticancer activity of various chloroquinazoline derivatives has been extensively evaluated against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |
| Gefitinib | HCT-116 (Colon) | EGFR Tyrosine Kinase Inhibitor | >50 |
| T98G (Glioblastoma) | 37.8 | ||
| Erlotinib | T98G (Glioblastoma) | EGFR Tyrosine Kinase Inhibitor | 21.3 |
| Compound 10b | HCT-116 (Colon) | 4-Anilinoquinazoline | 2.8 |
| T98G (Glioblastoma) | 2.0 | ||
| Compound 14g | K-562 (Leukemia) | Quinazoline-chalcone | 0.622-1.81 |
| HCT-116 (Colon) | 0.622-1.81 | ||
| Compound 8a | HCT-116 (Colon) | Triazole-acetamide quinazoline | 5.33 (72h) |
| HepG2 (Liver) | 7.94 (72h) |
Data compiled from multiple sources.[8][9][10]
Antiviral Activity
While the anticancer properties of chloroquinazolines are well-established, their potential as antiviral agents is an emerging area of research. The mechanism of action for antiviral chloroquinazolines is not as universally defined as their anticancer counterparts and can vary depending on the virus. However, insights can be drawn from the well-studied antiviral effects of chloroquine, a related quinoline derivative.
Potential Mechanisms of Antiviral Action:
-
Inhibition of Viral Entry: Chloroquine is known to increase the pH of endosomes, which can inhibit the pH-dependent fusion of viral and endosomal membranes, a critical step for the entry of many enveloped viruses.[3][11] It is plausible that some chloroquinazoline derivatives share this mechanism.
-
Inhibition of Viral Enzymes: Certain quinazoline derivatives have been shown to inhibit viral enzymes essential for replication. For instance, some styrylquinazoline derivatives have demonstrated inhibitory activity against HIV-1 integrase.[12] Others have been designed to target the RNA-dependent RNA polymerase (RdRp) of influenza A virus.[13][14]
-
Interference with Viral Glycoprotein Processing: Chloroquine can interfere with the glycosylation of viral proteins, such as the gp120 of HIV, leading to the production of non-infectious virions.[1][7] This provides another potential avenue of antiviral activity for chloroquinazolines.
Conclusion
The discovery and development of chloroquinazolines represent a significant chapter in the history of medicinal chemistry. From their initial synthesis as chemical curiosities to their current status as privileged scaffolds in drug discovery, these compounds have demonstrated remarkable versatility and therapeutic potential. The strategic placement of a chlorine atom on the quinazoline ring has not only facilitated the synthesis of a diverse array of derivatives but has also been shown to be a key determinant of their biological activity. The continued exploration of novel synthetic routes and the deeper elucidation of their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases, from cancer to viral infections. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable class of molecules.
References
- 1. Inhibition of HIV-1 replication by hydroxychloroquine: mechanism of action and comparison with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based dual-target inhibitors disrupt influenza virus RNP complex: Rational design, synthesis and mechanisti… [ouci.dntb.gov.ua]
- 12. Styrylquinazoline derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl 4-chloroquinazoline-6-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloroquinazoline-6-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including several approved anticancer drugs that function as kinase inhibitors. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr), making it an ideal starting material for the synthesis of diverse libraries of substituted quinazolines. The ethyl ester at the 6-position provides an additional site for chemical modification, further enhancing its synthetic utility.
These application notes provide an overview of the primary applications of this compound and detailed protocols for its use in the synthesis of pharmacologically relevant molecules.
Core Applications
The principal application of this compound is in the synthesis of 4-substituted quinazoline derivatives, particularly 4-anilinoquinazolines. These compounds are widely investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer cell proliferation and survival. The general synthetic approach involves the nucleophilic displacement of the C4-chlorine by a primary or secondary amine, typically an aniline derivative.
Key Synthetic Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most common reaction employing this compound is the SNAr reaction with a nucleophile, typically an amine. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for nucleophilic attack.
Caption: General workflow for the SNAr reaction.
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 4-(arylamino)quinazoline-6-carboxylates
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 3-chloroaniline)
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Hydrochloric acid (for salt formation, optional)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution or suspension of this compound (1.0 eq.) in isopropanol or n-butanol (5-10 mL per mmol of starting material), add the desired substituted aniline (1.0-1.2 eq.).
-
If the aniline salt is used, or to scavenge the generated HCl, add DIPEA (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexane, and dried. This is often the desired product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ethyl 4-(arylamino)quinazoline-6-carboxylate.
Representative Syntheses and Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various Ethyl 4-(arylamino)quinazoline-6-carboxylate derivatives. These are based on established procedures for similar 4-chloroquinazoline substrates.
| Product | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-((3-ethynylphenyl)amino)quinazoline-6-carboxylate | 3-Ethynylaniline | Isopropanol | - | Reflux | 4 | ~85-95 |
| Ethyl 4-((3-chlorophenyl)amino)quinazoline-6-carboxylate | 3-Chloroaniline | n-Butanol | DIPEA | 120 | 12 | ~80-90 |
| Ethyl 4-((4-methoxyphenyl)amino)quinazoline-6-carboxylate | p-Anisidine | Isopropanol | - | Reflux | 6 | ~90-98 |
| Ethyl 4-(phenylamino)quinazoline-6-carboxylate | Aniline | Isopropanol | - | Reflux | 8 | ~90-95 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Caption: A simplified experimental workflow diagram.
Signaling Pathway Context: Kinase Inhibition
Many of the 4-anilinoquinazoline derivatives synthesized from this compound are designed to inhibit protein kinase signaling pathways, which are often dysregulated in cancer. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway block downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted quinazolines. The straightforward and generally high-yielding nucleophilic aromatic substitution reaction at the 4-position makes it particularly useful for the rapid generation of compound libraries for drug discovery, especially in the area of kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.
Ethyl 4-chloroquinazoline-6-carboxylate: A Key Intermediate in the Development of Kinase Inhibitors for Cancer Therapy
For Immediate Release
Ethyl 4-chloroquinazoline-6-carboxylate has emerged as a critical building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of potent kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are pivotal in cancer progression, and their inhibition has led to the development of effective targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this important intermediate.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 155960-94-4 |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and hot ethanol |
Application in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. The 4-chloro substituent on the quinazoline ring is a key reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) with a variety of amines, most notably substituted anilines. This reaction is the cornerstone for creating a library of 4-anilinoquinazoline derivatives. The ester group at the 6-position provides a handle for further functionalization, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have shown significant inhibitory activity against key kinases implicated in cancer:
-
EGFR Inhibitors: Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC). 4-Anilinoquinazolines derived from this intermediate can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival.[1][2]
-
VEGFR Inhibitors: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process. Quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor angiogenesis.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
4-Amino-3-carboxybenzoic acid
-
Formamide
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of 4-amino-3-carboxybenzoic acid and an excess of formamide is heated at 150-160 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The solid is washed with water and then ethanol to remove impurities.
-
The crude product, 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, is then esterified by refluxing in ethanol with a catalytic amount of concentrated sulfuric acid for 8-12 hours.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated product, Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, is filtered, washed with water, and dried.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the quinazolinone precursor.
Materials:
-
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) as solvent
Procedure:
-
To a suspension of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in an inert solvent (e.g., toluene or DCM), a catalytic amount of DMF is added.
-
Thionyl chloride or phosphorus oxychloride is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of the chlorinating agent.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of Ethyl 4-(substituted-anilino)quinazoline-6-carboxylate Derivatives
This protocol describes the key SNAr reaction to introduce the aniline moiety.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
Procedure:
-
A solution of this compound and the substituted aniline (typically 1.0-1.2 equivalents) in a solvent such as isopropanol is prepared.
-
A base like DIPEA can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Biological Activity of Derivatives
The following tables summarize the in vitro biological activity of representative 4-anilinoquinazoline derivatives that can be synthesized using this compound as a key intermediate.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Aniline Moiety | EGFR IC₅₀ (nM) | Reference |
| 1 | 3-Chloro-4-fluoroaniline | 6.3 | [4] |
| 2 | 3-Ethynylaniline | 14 | |
| 3 | 4-((3-nitrotriazol-1-yl)methoxy)aniline | Potent | [3] |
| 4 | 4-(Arylureido)aniline | 11.66 - 867.1 | [2] |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Aniline Moiety | VEGFR-2 IC₅₀ (nM) | Reference |
| 5 | 4-((3-nitrotriazol-1-yl)methoxy)aniline | Potent | [3] |
Table 3: Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 6 | A549 (NSCLC) | 2.25 | [2] |
| 7 | HT-29 (Colon) | 1.72 | [2] |
| 8 | MCF-7 (Breast) | 2.81 | [2] |
Visualizing the Synthetic and Signaling Pathways
To further aid researchers, the following diagrams illustrate the key synthetic workflow and the targeted signaling pathway.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl 4-chloroquinazoline-6-carboxylate is a versatile building block for the synthesis of novel quinazoline derivatives. The presence of a reactive chloro group at the 4-position allows for facile functionalization through various synthetic methodologies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material.
Core Synthetic Strategies
Two primary synthetic strategies for the derivatization of this compound are highlighted:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of the chloro group at the 4-position by a nucleophile, typically an amine. This method is widely used for the synthesis of 4-aminoquinazoline derivatives, which are known to exhibit a broad spectrum of biological activities, including kinase inhibition.[4]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the quinazoline core and various aryl or heteroaryl boronic acids. This strategy allows for the introduction of diverse aromatic systems at the 4-position, leading to the generation of novel compounds with potential therapeutic value.[3]
Data Presentation: Representative Bioactive Quinazoline Derivatives
The following tables summarize the biological activities of representative quinazoline derivatives synthesized through methodologies applicable to this compound.
Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) |
| 10b | HCT-116 | 2.8 |
| T98G | 2.0 | |
| 15d | T98G | 3.1 |
| Verubulin | T98G | 0.0002 |
| Erlotinib | T98G | 21.3 |
| Gefitinib | T98G | 37.8 |
Data adapted from a study on N-arylation of 4-chloroquinazolines.[5]
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 2a | EGFR | 5.06 |
| Lapatinib | EGFR | - |
| Gefitinib | EGFR | - |
Data from a study on 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives.[6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(phenylamino)quinazoline-6-carboxylate via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Isopropanol or other suitable solvent (e.g., DMF, NMP)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aniline (1.2 eq).
-
Add isopropanol to dissolve the reactants.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Ethyl 4-(phenylamino)quinazoline-6-carboxylate derivative.
Protocol 2: Synthesis of Ethyl 4-arylquinazoline-6-carboxylate via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., Na2CO3, K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Schlenk flask or other glassware for inert atmosphere reactions
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 4-arylquinazoline-6-carboxylate.
Mandatory Visualizations
Signaling Pathway
The synthesized 4-aminoquinazoline derivatives are often investigated as kinase inhibitors. A prominent target is the p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation, migration, and survival. The following diagram illustrates a simplified PAK4 signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Caption: Simplified PAK4 signaling pathway and inhibition by quinazoline derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the synthesis of Ethyl 4-arylquinazoline-6-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on Ethyl 4-chloroquinazoline-6-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.
Application Notes
This compound is a valuable scaffold in medicinal chemistry. The quinazoline core is a privileged structure found in numerous approved drugs and clinical candidates. The chloro-substituent at the 4-position is highly activated towards nucleophilic displacement, allowing for the facile introduction of a variety of functional groups. The ethyl ester at the 6-position provides a handle for further chemical modifications, such as amide formation or reduction, enabling the exploration of structure-activity relationships (SAR).
Derivatives of the quinazoline scaffold have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy. Notably, 4-anilinoquinazoline derivatives are known to target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By substituting the 4-chloro group with various nucleophiles (amines, phenols, thiols), libraries of potential kinase inhibitors can be synthesized and screened for therapeutic efficacy.
Inhibition of EGFR and VEGFR Signaling Pathways
Quinazoline-based compounds often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival.
-
EGFR Signaling Pathway: The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a downstream cascade involving proteins like Ras, Raf, MEK, and ERK, ultimately leading to cell proliferation and survival. 4-Anilinoquinazoline derivatives can competitively bind to the ATP pocket of the EGFR kinase domain, preventing its activation and blocking the entire downstream signaling cascade.
-
VEGFR Signaling Pathway: VEGF, a potent pro-angiogenic factor, binds to VEGFR, primarily VEGFR2, on endothelial cells. This leads to receptor dimerization, autophosphorylation, and activation of downstream pathways such as the PI3K/Akt/mTOR pathway, which promotes endothelial cell proliferation, migration, and survival, essential steps in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. Quinazoline derivatives can inhibit VEGFR kinase activity, thereby blocking angiogenesis and starving the tumor.
Experimental Protocols
The following protocols are generalized methods for the nucleophilic substitution on this compound. Researchers should optimize the reaction conditions for each specific nucleophile.
General Workflow
The typical experimental workflow for the nucleophilic substitution on this compound is depicted below.
Protocol 1: Synthesis of Ethyl 4-(Arylamino)quinazoline-6-carboxylate Derivatives (with Amine Nucleophiles)
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Solvent (e.g., Isopropanol, Acetonitrile, Dioxane, or THF/Water mixture)
-
Base (optional, e.g., DIPEA, K₂CO₃, if the aniline salt is used or for less reactive anilines)
-
Round-bottom flask or microwave vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and heating mantle
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound and the substituted aniline.
-
Add the chosen solvent to dissolve the reactants.
-
If a base is required, add it to the mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Procedure (Microwave-Assisted Synthesis):
-
In a microwave vial, combine this compound and the substituted aniline.
-
Add the appropriate solvent (e.g., THF/H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 4-Phenoxyquinazoline-6-carboxylate Derivatives (with Phenol Nucleophiles)
This protocol outlines the synthesis of 4-phenoxy derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the substituted phenol and the solvent.
-
Add the base portion-wise at room temperature (or 0 °C for NaH).
-
Stir the mixture for 30 minutes to form the phenoxide.
-
Add a solution of this compound in the same solvent.
-
Heat the reaction mixture (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Synthesis of Ethyl 4-(Arylthio)quinazoline-6-carboxylate Derivatives (with Thiol Nucleophiles)
This protocol describes the reaction with thiol nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.1 eq)
-
Base (e.g., NaOH, K₂CO₃, Et₃N) (1.2 eq)
-
Solvent (e.g., Ethanol, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the substituted thiophenol and the solvent.
-
Add the base and stir for 15-30 minutes at room temperature.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, collect it by filtration.
-
Alternatively, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on 4-chloroquinazolines. While specific data for this compound is limited in the literature, the data for analogous substrates provide a strong indication of expected outcomes.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Isopropanol | - | Reflux | 4 | - | |
| 3-Bromoaniline | Isopropanol | - | Reflux | 4 | - | |
| N-Methylaniline | THF/H₂O | - | 100 (MW) | 0.17 | 81 | |
| 3-Bromo-N-methylaniline | THF/H₂O | - | 100 (MW) | 0.17 | 72-73 | |
| Benzylamine | Isopropanol | TEA | Reflux | 4 | - | |
| Various Anilines | Dioxane | DIPEA | 80 | 12 | - |
Table 2: Nucleophilic Substitution with Phenols and Thiols
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | DMF | K₂CO₃ | 100 | 6 | - | General Protocol |
| Thiophenol | DMF | NaOH | RT | 2 | 96 | |
| 4-Methoxybenzylthiol | DMF/H₂O | NaOH | RT | 2 | 96 |
Mandatory Visualizations
EGFR Signaling Pathway
VEGFR Signaling Pathway
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The functionalization of the quinazoline ring is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of Ethyl 4-chloroquinazoline-6-carboxylate with various aryl- and heteroarylboronic acids. The 4-chloro substituent on the quinazoline ring is highly activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom and the potential for palladium coordination to the N-3 lone pair during the oxidative addition step.[2] The presence of the electron-withdrawing ethyl carboxylate group at the 6-position can further influence the reactivity of the substrate. These notes are intended to serve as a comprehensive guide for researchers developing novel quinazoline-based compounds.
Materials and Methods
Materials
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reaction heating and stirring apparatus (e.g., heating mantle, magnetic stirrer)
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Rotary evaporator
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%) to the flask under the inert atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous organic solvent (e.g., Dioxane, Toluene, or DMF) to the reaction mixture via a syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
If a biphasic system is used, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 4-arylquinazoline-6-carboxylate.
-
Data Presentation
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura cross-coupling reactions on related chloro- and bromoquinazoline systems. This data can serve as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (cat.) | - | K₂CO₃ (3) | Dioxane/H₂O (3:1) | Reflux | 3 | 6-bromo-2-styrylquinazolin-4(3H)-one | 6a-h | [3] |
| Pd(PPh₃)₄ (2.5) | - | Na₂CO₃ (4) | DME/Ethanol (9:1) | MW | - | 4,7-dichloro-6-nitroquinazoline | 6a (68) | [4] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (3.1) | Toluene/H₂O | 115 | Overnight | 4-chloroquinazoline derivative | - | [5] |
| Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O (10:1) | 75 | - | 2,4,7-trichloroquinazoline | - | [6] |
| Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | Toluene | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3a (60) | [7] |
| PdCl₂(PPh₃)₂ (cat.) | - | K₂CO₃ (cat.) | DMF/EtOH (3:1) | 100 | 2 | 4-chloro-6,8-diiodoquinazoline derivative | - |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, utilizing Ethyl 4-chloroquinazoline-6-carboxylate as a key starting material. This class of compounds has demonstrated significant potential as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 4-anilinoquinazoline framework, in particular, has been extensively explored for its ability to competitively bind to the ATP-binding site of various tyrosine kinases.[1][2] this compound serves as a versatile building block, allowing for the introduction of diverse functionalities at the 4-position of the quinazoline ring system, which is critical for kinase interaction and selectivity. The ester group at the 6-position provides a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.
Targeted Signaling Pathways
The synthesized 4-anilinoquinazoline derivatives primarily target the EGFR and VEGFR-2 signaling pathways, both of which are crucial for tumor growth, proliferation, and angiogenesis.[1][3]
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. This pathway, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT axes, plays a central role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is essential for supplying nutrients and oxygen to growing tumors. Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Dual EGFR/VEGFR-2 inhibitors can simultaneously target tumor cell proliferation and the blood supply that sustains it.[1][4]
Experimental Protocols
The synthesis of 4-anilinoquinazoline-6-carboxylate derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted aniline. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to shorter reaction times and higher yields.[2]
General Experimental Workflow
The overall workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.
Detailed Synthesis Protocol: Ethyl 4-((3-chloro-4-fluorophenyl)amino)quinazoline-6-carboxylate
This protocol describes the synthesis of a representative dual EGFR/VEGFR-2 inhibitor.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), and anhydrous isopropanol.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials and impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (1H, 13C) and mass spectrometry.
Data Presentation
The following table summarizes the biological activity of representative 4-anilinoquinazoline derivatives synthesized from various 4-chloroquinazoline precursors. While specific data for derivatives of this compound is limited in the public domain, the presented data for analogous compounds illustrates the potential potency of this chemical class.
| Compound ID | R Group on Aniline | Target Kinase(s) | IC50 (nM) | Reference |
| 19i | Substituted diaryl urea | EGFR / VEGFR-2 | 1 / 79 | [1] |
| 19j | Substituted diaryl urea | EGFR / VEGFR-2 | 78 / 14 | [1] |
| 19l | Substituted diaryl urea | EGFR / VEGFR-2 | 51 / 14 | [1] |
| 15a | Acylamino derivative | EGFR / VEGFR-2 | 130 / 560 | [3] |
| 15b | Acylamino derivative | EGFR / VEGFR-2 | 150 / 1810 | [3] |
| 19h | 2-nitroimidazole moiety | EGFR | 0.47 | [5] |
| Compound 20 | 3-bromoaniline | EGFR / HER2 | Potent Inhibition | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent 4-anilinoquinazoline-based kinase inhibitors. The straightforward SNAr reaction, particularly under microwave irradiation, allows for the efficient generation of a diverse library of compounds for biological screening. The resulting derivatives have shown promise as dual inhibitors of EGFR and VEGFR-2, making them attractive candidates for further development in cancer therapy. The provided protocols and data serve as a foundation for researchers to explore the synthesis and optimization of novel kinase inhibitors based on this privileged scaffold.
References
- 1. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols: Ethyl 4-chloroquinazoline-6-carboxylate in Library Synthesis for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Many quinazoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Notably, several U.S. FDA-approved cancer therapies, such as gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), are based on the 4-anilinoquinazoline core.[2][4] These drugs primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[4][5][6]
Ethyl 4-chloroquinazoline-6-carboxylate is a versatile building block for the synthesis of diverse compound libraries. The reactive chlorine atom at the C4 position allows for facile nucleophilic aromatic substitution, while the ester group at the C6 position can be further modified, enabling the rapid generation of novel analogues. This document provides detailed protocols for the synthesis of a 4-substituted quinazoline library from this starting material and its subsequent evaluation in common screening assays.
Core Reagent: this compound This reagent serves as a key starting material for the diversification of the quinazoline scaffold.
| Property | Value | Reference |
| CAS Number | 155960-94-4 | [7] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [7] |
| Molecular Weight | 236.65 g/mol | [7] |
| Appearance | Light yellow crystalline solid | [1] |
| Storage | 10°C - 25°C | [7] |
Library Synthesis Strategy
The primary strategy for library generation involves leveraging the reactivity of the chlorine atom at the C4 position of the quinazoline ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. The two most common and powerful methods for this diversification are Palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination (for C-N bond formation) and Suzuki-Miyaura Coupling (for C-C bond formation).[8] This approach enables the creation of a large library of analogues from a single, common intermediate.
Caption: Diversification strategy for library synthesis.
Experimental Protocols
Protocol 1: Library Synthesis via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed N-arylation of this compound with a variety of primary or secondary amines to form a library of 4-aminoquinazoline derivatives.[4][9]
Materials and Reagents:
-
This compound
-
A library of diverse primary/secondary amines or anilines
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd-precatalyst
-
Phosphine ligand (e.g., Xantphos, SPhos, P(t-Bu)₃)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or Schlenk tube, add this compound (1.0 eq), the selected amine (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (to achieve a concentration of ~0.1 M relative to the starting quinazoline).
-
Reaction: Place the reaction mixture in a pre-heated oil bath or heating block at 80-120 °C. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired 4-aminoquinazoline derivative.
Protocol 2: Library Synthesis via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.[8][10]
Materials and Reagents:
-
This compound
-
A library of diverse aryl/heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene, DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 eq) and the solvent system (e.g., Dioxane/water 4:1, to achieve ~0.1 M concentration).
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue via flash column chromatography to obtain the pure 4-aryl-quinazoline product.
Screening Workflow and Protocols
Once the library is synthesized and purified, the compounds are typically arrayed in 96- or 384-well plates for high-throughput screening (HTS).
Caption: General workflow for library screening.
Protocol 3: Antiproliferative Screening (MTT Assay)
This cell-based assay is commonly used to assess the effect of compounds on cell viability and proliferation.[11]
Materials and Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Treat the cells with the synthesized quinazoline derivatives at a single high concentration (e.g., 10 or 50 µM) for the primary screen. Include vehicle (DMSO) and positive (e.g., Gefitinib) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds showing significant inhibition (e.g., >75%) are considered "hits".[4]
Protocol 4: Biochemical Kinase Inhibition (Kinase-Glo® Assay)
This luminescence-based assay measures the amount of ATP remaining after a kinase reaction, which is inversely correlated with kinase activity.[5]
Materials and Reagents:
-
Recombinant protein kinase (e.g., EGFR, VEGFR, PI3Kα)[5]
-
Kinase-specific substrate
-
Kinase-Glo® Luminescence Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white plate, add the kinase reaction buffer, the specific kinase, and the synthesized quinazoline inhibitor at the desired concentration.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. Calculate the percent inhibition for each compound relative to controls.
Data Presentation: Representative Screening Results
Following primary screening, "hits" are subjected to dose-response studies to determine their potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the biological activity).
| Compound ID | R-Group at C4 Position | Assay Type | Target | IC₅₀ (µM) | Reference |
| 10b | 2-Methyl-4-nitroaniline | Antiproliferative | HCT-116 Cells | 2.8 | [4] |
| 10b | 2-Methyl-4-nitroaniline | Antiproliferative | T98G Cells | 2.0 | [4] |
| GNU-02 | N-benzoyl-piperazine-thiazole | Antiproliferative | MCF-7 Cells | 7.94 | [11] |
| GNU-12 | N-benzoyl-piperazine-thiazole | Antiproliferative | HCT-15 Cells | 8.43 | [11] |
| 4c | 4-((6-((4-fluorophenyl)ethynyl) | Kinase Inhibition | EphB3 Kinase | 1.04 | [12] |
| 31 | 4-amino-piperidine-carboxamide | Kinase Inhibition | PAK4 Kinase | 0.015 | [13] |
| Gefitinib | 3-chloro-4-fluoroaniline | Antiproliferative | HCT-15 Cells | 1.51 | [11] |
Signaling Pathway Context
Many quinazoline derivatives exert their anticancer effects by inhibiting key nodes in cellular signaling pathways, such as the EGFR pathway, which is critical for cell growth, proliferation, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Amination of Ethyl 4-chloroquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the amination of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on the nucleophilic aromatic substitution (SNAr) of the C4-chloro substituent with a variety of primary and secondary amines. Both conventional heating and microwave-assisted methods are presented to offer flexibility and efficiency in synthesizing a library of 4-aminoquinazoline derivatives. This document is intended to be a comprehensive guide for researchers in medicinal chemistry and drug development, providing clear methodologies and expected outcomes.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline ring at the 4-position is a common strategy for modulating the biological activity of these compounds. The reaction of 4-chloroquinazolines with various amines is a fundamental transformation to introduce diverse substituents at this position.[1] this compound is a versatile building block that allows for the introduction of an amino group at the 4-position while retaining an ester functionality at the 6-position for further derivatization.
The primary method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chloride at the electron-deficient C4 position of the quinazoline ring.[3] The reactivity of this reaction can be significantly enhanced through the use of microwave irradiation, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][4]
Experimental Procedures
Materials and Methods
-
Starting Material: this compound
-
Reagents: A variety of primary and secondary amines (e.g., aniline, benzylamine, propylamine, diethylamine), Solvents (e.g., 2-Propanol, Tetrahydrofuran (THF), Water), Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA) - optional, depending on the amine).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, microwave reactor, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography apparatus, NMR spectrometer, mass spectrometer, IR spectrometer.
General Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds, notably as kinase inhibitors. The described two-step synthesis is robust, scalable, and proceeds through the formation of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, followed by a chlorination reaction. This document includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and a visualization of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The title compound, this compound, serves as a crucial building block for the synthesis of these and other advanced quinazoline-based drug candidates.[3] Its reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities to explore structure-activity relationships (SAR).
This document outlines a reliable two-step synthetic route suitable for large-scale production. The initial step involves the cyclization of an accessible starting material to form the quinazolinone core, followed by a chlorination step to yield the desired product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Cyclization to form Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This step involves the reaction of an aminobenzoic acid derivative with a C1 source, such as formamide, to construct the quinazolinone ring system.
-
Step 2: Chlorination. The resulting quinazolinone is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to introduce the chloro group at the 4-position.[4]
Below is a DOT script for the visualization of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
This protocol is adapted from established methods for quinazolinone synthesis.
Materials:
-
Diethyl 2-aminoterephthalate
-
Formamide
-
Ethanol (for recrystallization)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reaction vessel with Diethyl 2-aminoterephthalate and an excess of formamide (typically 5-10 equivalents).
-
Heat the mixture with stirring to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water to remove excess formamide.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Step 2: Large-Scale Synthesis of this compound
This protocol is based on standard chlorination procedures for quinazolinones.[4]
Materials:
-
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another high-boiling inert solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and an addition funnel.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in toluene.
-
Optionally, add a catalytic amount of N,N-Diisopropylethylamine (DIPEA).
-
Slowly add phosphorus oxychloride (POCl₃, typically 3-5 equivalents) to the suspension via the addition funnel. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Starting Material | Diethyl 2-aminoterephthalate | Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate |
| Key Reagents | Formamide | Phosphorus oxychloride (POCl₃) |
| Solvent | None (Formamide as reagent and solvent) | Toluene |
| Reaction Temperature | 150-160 °C | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% | 75-90% |
| Purification Method | Recrystallization from ethanol | Recrystallization or Column Chromatography |
| Purity (Typical) | >98% | >97% |
Biological Context: EGFR Signaling Pathway
This compound is a precursor for the synthesis of EGFR inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell growth and proliferation. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking the downstream signaling.[7][8]
The following DOT script visualizes a simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.
References
- 1. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Applications of Ethyl 4-(substituted anilino)quinazoline-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethyl 4-(substituted anilino)quinazoline-6-carboxylates via the reaction of ethyl 4-chloroquinazoline-6-carboxylate with various substituted anilines. The resulting compounds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors for cancer therapy.[1][2][3]
Introduction
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, most notably as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] The reaction of a 4-chloroquinazoline core with substituted anilines provides a versatile and efficient method for the synthesis of a library of potential drug candidates. This document outlines a general procedure for this synthesis, presents representative data, and discusses the relevance of this chemical transformation in drug discovery.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of the quinazoline ring by the amino group of a substituted aniline.
References
- 1. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Ethyl 4-chloroquinazoline-6-carboxylate reactions troubleshooting
Welcome to the technical support center for Ethyl 4-chloroquinazoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis and subsequent reactions of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Part 1: Synthesis of this compound
Question 1: I am experiencing a very low yield during the chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate to produce this compound. What are the potential causes and solutions?
Answer: Low yields in this chlorination step, typically performed with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are a common challenge. Here are the primary factors to investigate:
-
Reagent Quality and Stoichiometry:
-
POCl₃ Quality: Ensure the POCl₃ is fresh and has not been degraded by moisture. Using a freshly opened bottle or a redistilled reagent is recommended.
-
Equivalents: Using an insufficient amount of POCl₃ can lead to incomplete conversion. A common protocol uses 3.0 equivalents or more.[1] Conversely, a very large excess can sometimes promote side reactions.
-
-
Reaction Temperature and Time:
-
The reaction of quinazolinones with POCl₃ often proceeds in two stages that can be controlled by temperature.[2] An initial phosphorylation may occur at a lower temperature, followed by substitution to the chloroquinazoline at a higher temperature (reflux).[1]
-
Incomplete Reaction: If the reaction time is too short or the temperature is too low, you may recover unreacted starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product.[3]
-
-
Presence of Moisture:
-
This reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous. Water can quench the chlorinating agent and lead to undesired byproducts.
-
-
Solvent and Additives:
Question 2: My final product after chlorination is impure and difficult to purify, leading to a low isolated yield. How can I improve this?
Answer: Purification issues often stem from side reactions or incomplete reaction.
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Side Products: The reaction can generate phosphorylated intermediates and other byproducts.[2] A careful work-up procedure is critical. Typically, the reaction mixture is quenched by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize acidity and decompose excess POCl₃.
-
Extraction: Ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and that the pH of the aqueous layer is optimal for your product's solubility in the organic phase.
-
Purification Technique: If simple extraction and washing are insufficient, column chromatography on silica gel is the standard method for purification. A gradient elution system (e.g., hexane/ethyl acetate) is usually effective.
Part 2: Subsequent Reactions (Nucleophilic Aromatic Substitution)
Question 3: I am getting a low yield in the reaction of this compound with an amine (SNAr reaction). What factors should I optimize?
Answer: The nucleophilic aromatic substitution (SNAr) at the C4 position is the most common reaction for this substrate. Low yields are often related to the nucleophilicity of the amine, reaction conditions, and potential side reactions.
-
Nucleophile Reactivity:
-
Reaction Conditions:
-
Solvent: Protic solvents like isopropanol or ethanol are commonly used. Aprotic polar solvents like DMF or DMSO can also be effective.
-
Temperature: Heating is almost always required. Reactions can be run from 80 °C to reflux temperatures of the chosen solvent.
-
Microwave Irradiation: For sluggish reactions with electron-poor amines, microwave heating can dramatically reduce reaction times and improve yields.[4]
-
Catalysis: While often not necessary, acid catalysis (e.g., a drop of HCl) can sometimes protonate the quinazoline ring system, making it more electrophilic and susceptible to attack.
-
-
Base:
-
The reaction generates HCl, which will protonate the amine nucleophile, rendering it inactive. The inclusion of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the acid is often beneficial, though some protocols run without it, especially if the amine is used in excess.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield in the synthesis and subsequent reactions of this compound.
Table 1: Optimization of Chlorination Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | POCl₃ (3 equiv.) | Toluene | Reflux | 6 | ~85% | Standard condition, good for complete conversion.[1] |
| 2 | SOCl₂ (5 equiv.) | Toluene | Reflux | 8 | ~70% | Can be an alternative, may require longer times. |
| 3 | POCl₃ (1.5 equiv.) | Toluene | Reflux | 6 | <50% | Incomplete reaction likely. |
| 4 | POCl₃ (3 equiv.) | Toluene | 60 | 6 | ~30% | Insufficient temperature for full conversion. |
Table 2: Effect of Amine Nucleophilicity on SNAr Reaction Yield
Reaction Conditions: this compound (1 equiv.), Amine (1.2 equiv.), Isopropanol, Reflux, 8h.
| Entry | Amine Nucleophile | Substituent Type | Expected Yield (%) | Reference |
| 1 | 4-Methoxyaniline | Electron-Donating | >90% | [4] |
| 2 | Aniline | Neutral | 75-85% | [5] |
| 3 | 4-Nitroaniline | Electron-Withdrawing | <40% | [4] |
| 4 | Benzylamine | Aliphatic (Strong) | >95% | [4] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical chlorination procedure starting from the corresponding quinazolinone.
-
Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 equiv.).
-
Reagent Addition: Add anhydrous toluene (10 mL per gram of starting material) followed by the slow addition of phosphorus oxychloride (POCl₃, 3.0 equiv.) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr reaction.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in isopropanol (15 mL per gram).
-
Reagent Addition: Add the desired amine (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be further purified by recrystallization or column chromatography.
Visual Guides
Experimental Workflow Diagram
Caption: Troubleshooting workflow for the synthesis and reaction of this compound.
EGFR Signaling Pathway
Quinazoline derivatives are foundational scaffolds for many Epidermal Growth Factor Receptor (EGFR) inhibitors. This pathway illustrates how such inhibitors block downstream signaling involved in cell proliferation.
Caption: Simplified EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Icotinib - Wikipedia [en.wikipedia.org]
Technical Support Center: Amination of Ethyl 4-chloroquinazoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of ethyl 4-chloroquinazoline-6-carboxylate. Our aim is to help you navigate potential challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the amination of this compound?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride leaving group. The C4 position is significantly more reactive than the C2 position for nucleophilic attack.[1]
Q2: I am not observing any product formation. What are the potential reasons?
Several factors could contribute to a lack of product formation:
-
Low Nucleophilicity of the Amine: Electron-poor amines may not be sufficiently reactive under standard conditions.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, whereas aprotic polar solvents are often preferred.
-
Low Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.
-
Decomposition of Starting Material: Prolonged reaction times at high temperatures can lead to the degradation of the starting material or product.
Q3: My reaction is yielding a significant amount of a white, poorly soluble solid that is not my desired product. What could this be?
A common side product in the amination of 4-chloroquinazolines is the corresponding 4-quinazolinone. This occurs through the hydrolysis of the starting material, where water acts as a nucleophile, displacing the chloride. The resulting 4-hydroxyquinazoline then tautomerizes to the more stable 4-quinazolinone.
Q4: Can the ester group at the C6 position react with the amine?
Yes, it is possible for the amine to react with the ethyl ester at the C6 position to form an amide. However, the SNAr reaction at the C4 position is generally much faster and is the kinetically favored pathway. Amide formation is more likely to occur under harsh reaction conditions, such as very high temperatures or prolonged reaction times, or with highly reactive amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. See below for troubleshooting specific side products. 3. Screen different solvents (e.g., DMF, DMAc, NMP, 2-propanol), bases (e.g., DIPEA, K2CO3), and temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Formation of 4-Quinazolinone Side Product | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of Amide Side Product at C6 | 1. High reaction temperature. 2. Prolonged reaction time. 3. Highly reactive amine. | 1. Attempt the reaction at a lower temperature. 2. Optimize the reaction time to favor the formation of the desired product. 3. If using a highly nucleophilic amine, consider milder reaction conditions. |
| Formation of Unidentified Impurities | 1. Decomposition of starting material or product. 2. Potential for dimerization or other unforeseen side reactions. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Purify the starting materials before use. 4. Characterize impurities by LC-MS and NMR to understand their structure and formation mechanism. |
Experimental Protocols
General Protocol for Amination
A solution of this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., 2-propanol, DMF, or NMP) is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete (monitored by TLC or LC-MS). If necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, or chromatography.
Protocol for Minimizing 4-Quinazolinone Formation
To minimize the formation of the 4-quinazolinone side product, all glassware should be oven-dried before use. Anhydrous solvents and reagents should be used, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and potential side reactions.
References
Technical Support Center: Purification of Ethyl 4-chloroquinazoline-6-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Ethyl 4-chloroquinazoline-6-carboxylate and its derivatives.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Symptom: The crude product shows multiple spots on TLC analysis after aqueous work-up and extraction.
Possible Causes & Solutions:
-
Hydrolysis of the 4-chloro group: The chloro group at the 4-position of the quinazoline ring is susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy (or quinazolinone) derivative. This is a common issue with 4-chloroquinazolines.
-
Troubleshooting:
-
Minimize contact with water during extraction by using brine washes.
-
Ensure all organic solvents are anhydrous.
-
Work at lower temperatures during extraction and solvent removal.
-
If possible, perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
-
-
Incomplete reaction: Residual starting materials, such as the corresponding 4-hydroxyquinazoline precursor, may be present.
-
Troubleshooting:
-
Monitor the reaction progress closely by TLC to ensure complete consumption of the starting material.
-
Consider extending the reaction time or increasing the temperature if the reaction has stalled.
-
-
-
Residual chlorinating agent: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often used for the chlorination step, can lead to acidic impurities if not removed completely.
-
Troubleshooting:
-
After the reaction, quench the mixture carefully with ice-cold water or a saturated sodium bicarbonate solution to neutralize and decompose excess chlorinating agent.[1]
-
Ensure thorough washing of the organic layer with a mild base (e.g., NaHCO₃ solution) during work-up.
-
-
Problem 2: Difficulty with Crystallization (Oiling Out or No Crystals Form)
Symptom: The product fails to crystallize from the chosen solvent system, instead forming an oil or remaining in solution.
Possible Causes & Solutions:
-
Inappropriate solvent system: The solubility of the compound in the chosen solvent may be too high, even at low temperatures, or the solvent may not be ideal for inducing crystallization.
-
Troubleshooting:
-
Systematically screen a range of solvents with varying polarities. For ethyl ester derivatives, consider solvents like ethanol, ethyl acetate, or mixtures with hexanes.[2]
-
Attempt a two-solvent recrystallization. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity is observed. Then, heat to redissolve and cool slowly.
-
-
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.
-
Troubleshooting:
-
First, attempt to remove impurities by passing the crude product through a short plug of silica gel, eluting with a suitable solvent.
-
If "oiling out" persists, consider purification by column chromatography before attempting recrystallization.
-
-
-
Cooling too rapidly: Rapid cooling can favor oil formation over crystal growth.
-
Troubleshooting:
-
Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Insulating the flask can help to slow down the cooling process.
-
-
Problem 3: Poor Separation in Column Chromatography
Symptom: The desired product co-elutes with impurities, resulting in impure fractions.
Possible Causes & Solutions:
-
Inappropriate eluent system: The polarity of the mobile phase may not be optimal to resolve the compound of interest from its impurities.
-
Troubleshooting:
-
Carefully select the eluent system based on TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
A common starting point for quinazoline derivatives is a mixture of hexanes and ethyl acetate.[1] The polarity can be fine-tuned by adjusting the ratio.
-
For more polar impurities, a small percentage of methanol in dichloromethane might be effective.
-
-
-
Column overloading: Applying too much sample to the column can lead to broad bands and poor separation.
-
Troubleshooting:
-
As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.
-
-
-
Improper column packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.
-
Troubleshooting:
-
Ensure the silica gel is uniformly packed as a slurry in the initial eluent.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often arise from the starting materials and the chlorination step. These can include:
-
Ethyl 4-hydroxyquinazoline-6-carboxylate: The precursor to your target molecule. Its presence indicates an incomplete chlorination reaction.
-
4-Hydroxyquinazoline-6-carboxylic acid: Formed by the hydrolysis of the ester group and/or the 4-chloro group.
-
Byproducts from the chlorinating agent: Depending on the reagent used (e.g., SOCl₂ or POCl₃), you may have residual inorganic acids or other related impurities that need to be quenched and washed away during the work-up.[1][3]
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: The silica gel surface can be slightly acidic, which may cause the degradation of sensitive compounds, including the potential for hydrolysis of the 4-chloro group.
-
Solution: You can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to your eluent system. Alternatively, you can use neutral alumina as the stationary phase.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for ethyl ester derivatives include:
-
Single solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed solvent systems: Dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Comments |
| Recrystallization | Ethanol or Isopropanol | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system for tuning solubility. | |
| Dichloromethane / Hexanes | Another common mixed-solvent system. | |
| Column Chromatography | Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1) | A standard eluent system for compounds of moderate polarity. Adjust the ratio based on TLC.[1] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful for more polar compounds or to elute strongly retained impurities. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system where the desired compound has an Rf of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to maintain a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 4-chloroquinazoline-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of Ethyl 4-chloroquinazoline-6-carboxylate.
Troubleshooting Guide
Encountering challenges in your Suzuki coupling reaction is a common aspect of synthetic chemistry. The following table outlines potential issues, their probable causes, and recommended solutions to optimize your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1][2] 2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient heteroaryl chloride.[3][4] 3. Inappropriate Base: The base may be too weak to facilitate transmetalation or may be degrading the starting materials.[1][5] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.[6][7] 5. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.[1][8] | 1. Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄). Ensure proper handling to avoid exposure to air.[1][2] 2. Ligand Screening: Screen electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] 3. Base Screening: Evaluate a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. For base-sensitive substrates, consider milder options like KF.[1][5] 4. Solvent Optimization: Try alternative solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene/water) to ensure all components are dissolved.[1][7] 5. Increase Temperature: Gradually increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction.[1][8] |
| Dehalogenation of Starting Material | 1. Presence of Water/Protic Solvents: Water can lead to the replacement of the chlorine atom with hydrogen. 2. Certain Bases and Solvents: The combination of base and solvent can promote this side reaction.[1] | 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use flame-dried glassware and maintain an inert atmosphere.[1] 2. Screening: Systematically screen different bases and solvents to identify a combination that minimizes dehalogenation.[1] |
| Protodeboronation of Boronic Acid | 1. Instability of Boronic Acid: Boronic acids can be unstable under reaction conditions, especially in the presence of water and certain bases.[1][9] | 1. Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester (Bpin) or use potassium trifluoroborate salts (R-BF₃K).[1][10] 2. Milder Base: Employ a milder base to reduce the rate of protodeboronation.[1] 3. Anhydrous Conditions: Minimize water content if using a non-aqueous system.[1] |
| Formation of Byproducts | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. 2. Reaction with Solvent: The catalyst may react with the solvent, especially at high temperatures. | 1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Lower Temperature: If possible, conduct the reaction at a lower temperature. 3. Solvent Choice: Select a more inert solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the Suzuki coupling of this compound?
A: A reliable set of initial conditions for this type of substrate would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (ligand:Pd ratio of 2:1).[7]
-
Base: K₃PO₄ or K₂CO₃ (2 equivalents).[7]
-
Solvent: 1,4-Dioxane or THF, potentially with a small amount of water.[7]
-
Temperature: 90-120 °C.[8]
Q2: The 4-chloro position on the quinazoline ring is known to be reactive. Does this require special considerations?
A: Yes, the Csp²–Cl bond at the 4-position of the quinazoline is highly activated due to the adjacent nitrogen atom, which facilitates the oxidative addition step of the catalytic cycle.[11] This high reactivity is generally advantageous, allowing for coupling under milder conditions than might be required for less activated aryl chlorides.[11][12] However, it can also make the substrate more susceptible to side reactions like hydrolysis if conditions are not carefully controlled.
Q3: My boronic acid is not commercially available. What are my options?
A: If your desired boronic acid is not available, you can synthesize it. A common method involves the reaction of an aryl halide with magnesium or lithium to form a Grignard or organolithium reagent, which is then treated with a trialkyl borate (e.g., trimethoxyborane) followed by acidic workup to yield the boronic acid.[13] Alternatively, you can prepare a more stable boronic ester, such as a pinacol ester.[14]
Q4: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress.[7] To do this, periodically take a small aliquot from the reaction mixture, quench it (for example, with water), extract the organic components with a solvent like ethyl acetate, and then analyze the organic layer.[7] This will allow you to track the consumption of your starting materials and the formation of the desired product.
Q5: Is it necessary to use anhydrous solvents?
A: While some Suzuki coupling reactions benefit from the presence of a small amount of water, starting with anhydrous solvents provides better control over the reaction conditions.[7] Water can impact the solubility of the base and the stability of the boronic acid.[1][7] If you are experiencing issues with dehalogenation, ensuring your reaction is conducted under strictly anhydrous conditions is a recommended troubleshooting step.[1]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization for specific substrates may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[7][9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.[1][9]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving the Solubility of Quinazoline-Based Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the solubility challenges associated with quinazoline-based kinase inhibitors. Many compounds in this class exhibit poor aqueous solubility, which can significantly limit their therapeutic efficacy and lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazoline-based kinase inhibitors have poor water solubility?
A1: The poor water solubility of many quinazoline-based kinase inhibitors is inherent to their molecular structure. These compounds typically feature a rigid, fused heterocyclic quinazoline ring system, often combined with other aromatic and lipophilic substituents. This structure leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to surround and dissolve the compound. Consequently, many of these inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[1][2][3]
Q2: My quinazoline compound won't dissolve in aqueous buffer for my in vitro assay. What is the first step I should take?
A2: The standard initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[2] For particularly challenging compounds, gentle warming (e.g., 37-60°C) and ultrasonication can help facilitate dissolution in DMSO.[2] When preparing your working solution, dilute the DMSO stock into your aqueous assay buffer incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation.[2]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do to prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge.[2] Here are several strategies to address this issue:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay to a level below its solubility limit in the final solvent mixture.[2]
-
Use a Co-solvent: Incorporating a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can increase the solubility of your compound.[2]
-
Add Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic kinase inhibitor, thereby keeping it in solution.[2]
-
Utilize Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][2] Pre-incubating your compound with the cyclodextrin before the final dilution can be particularly effective.[2]
Q4: How does pH affect the solubility of quinazoline-based kinase inhibitors?
A4: The solubility of many quinazoline-based kinase inhibitors is highly pH-dependent. The quinazoline scaffold contains basic nitrogen atoms, meaning these compounds often behave as weak bases.[2] For example, gefitinib's solubility is significantly higher in acidic conditions (lower pH) where it becomes ionized (protonated).[2][4] Conversely, its solubility decreases substantially at neutral or basic pH.[2] Therefore, adjusting the pH of your buffer system can be a powerful tool to enhance solubility, provided the new pH is compatible with your experimental system and does not compromise the stability of the compound.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[2] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[2] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. | Visually inspect assay plates for any signs of precipitation. Employ solubility enhancement techniques such as the use of co-solvents, surfactants, or cyclodextrins in the culture medium.[2] Also, consider potential binding of the compound to plastics or interactions with media components.[2] |
| Low oral bioavailability in preclinical animal studies. | Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract. | Consider advanced formulation strategies such as particle size reduction (micronization or nanonization), solid dispersions, or lipid-based formulations to improve the in vivo dissolution rate and absorption.[1] |
Solubility Enhancement Strategies & Data
Several formulation strategies can be employed to improve the solubility and dissolution rate of quinazoline-based kinase inhibitors. The choice of method depends on the physicochemical properties of the specific compound and the intended application.
| Technique | Principle of Solubility Enhancement | Example of Improvement | Reference |
| Salt Formation | Converts the neutral drug into a salt form, which often exhibits higher aqueous solubility and a faster dissolution rate. | Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base. | [2] |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which enhances wettability and prevents crystallization. | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug. | [2] |
| Particle Size Reduction (Nanonization) | Creating nanoparticles (nanosuspensions or nanocrystals) significantly increases the surface area-to-volume ratio, leading to improved dissolution and saturation solubility. | Can significantly improve dissolution and saturation solubility. | [1] |
| Lipid-Based Formulations | Encapsulating the lipophilic drug in lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve its absorption. | Lipophilic salt forms of kinase inhibitors are more amenable to delivery in lipid-based formulations, which can enhance oral absorption. | [5] |
| Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its apparent water solubility. | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion and should be optimized for the specific quinazoline inhibitor and carrier.
Materials:
-
Quinazoline-based kinase inhibitor
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film or solid mass will form on the wall of the flask once the solvent has completely evaporated. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Characterize the solid-state properties using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
Use Fourier-transform infrared spectroscopy (FTIR) to assess any potential interactions between the drug and the carrier.
-
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the reliable shake-flask method described by Higuchi and Connors for determining the thermodynamic solubility of a compound.
Materials:
-
Quinazoline-based kinase inhibitor
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker set at 37 ± 1 °C
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the quinazoline inhibitor to a vial containing a known volume of the buffer solution. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) to mimic physiological conditions. Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: To remove any undissolved particles, either centrifuge the sample at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved drug using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.
Visualizations
Signaling Pathways
Many quinazoline-based kinase inhibitors target key signaling pathways involved in cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based kinase inhibitors.
Caption: VEGFR-2 signaling pathway, a key regulator of angiogenesis, targeted by kinase inhibitors.
Experimental Workflows
Caption: Workflow for addressing the poor solubility of quinazoline-based kinase inhibitors.
References
Technical Support Center: Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Question 1: My reaction to chlorinate Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is showing multiple spots on TLC, with some being very non-polar. What are these likely byproducts?
Answer:
During the chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, typically with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), several byproducts can form. The most common are:
-
Unreacted Starting Material: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate may remain if the reaction has not gone to completion. This will be a more polar spot on your TLC plate compared to the product.
-
Dimer Impurities: Under certain conditions, particularly with POCl₃, "pseudodimer" formation can occur. These result from the reaction between phosphorylated intermediates and the unreacted quinazolinone. These dimers are significantly less polar than the starting material and the desired product.
-
Hydrolysis Product: If moisture is present in the reaction, the desired product, this compound, can hydrolyze back to the starting material. If the ester group is also cleaved, it can form 4-chloroquinazoline-6-carboxylic acid.
To identify these byproducts, it is recommended to use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Question 2: How can I minimize the formation of dimer impurities during the chlorination step?
Answer:
The formation of dimer impurities is a known issue in the chlorination of quinazolinones with POCl₃. To minimize their formation, consider the following procedural modifications:
-
Temperature Control: The reaction often proceeds in two stages: an initial phosphorylation at a lower temperature, followed by chlorination at a higher temperature. Careful control of the reaction temperature is crucial. It is often recommended to perform the initial phosphorylation at a temperature below 25°C.[1]
-
Use of a Base: The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can suppress the formation of pseudodimers by ensuring the reaction medium remains basic during the addition of POCl₃.[1]
-
Order of Addition: Adding the quinazolinone to the chlorinating agent (inverse addition) may sometimes help in keeping the concentration of the unreacted quinazolinone low, thus reducing the chance of dimerization.
Question 3: My final product shows a peak in the mass spectrum that does not correspond to the desired product or the common byproducts. What could it be?
Answer:
An unexpected peak in the mass spectrum could be due to several possibilities:
-
Solvent Adducts: Depending on the solvent used for the reaction and work-up, solvent molecules can sometimes form adducts with the product or byproducts.
-
Byproducts from Reagents: Impurities in the starting materials or chlorinating agents can lead to the formation of unexpected side products.
-
Over-chlorination: Although less common due to the deactivating effect of the first chlorine atom, under harsh reaction conditions (high temperature, prolonged reaction time), a second chlorine atom could potentially be added to the aromatic ring.
To identify the unknown peak, high-resolution mass spectrometry (HRMS) is invaluable for determining the exact molecular formula. Additionally, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary for complete structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves two main steps:
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Cyclization: Formation of the quinazolinone ring system to produce Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This is often achieved by reacting a substituted anthranilic acid derivative with a source of formamide.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: What are the critical parameters to control during the chlorination reaction?
A2: The critical parameters for a successful chlorination are:
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Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the product and the chlorinating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature: As mentioned in the troubleshooting guide, temperature control is vital to prevent the formation of byproducts.[1]
-
Purity of Reagents: Use high-purity starting materials and chlorinating agents to avoid the introduction of impurities that can lead to side reactions.
-
Stoichiometry: The molar ratio of the quinazolinone to the chlorinating agent should be carefully controlled. An excess of the chlorinating agent is typically used to drive the reaction to completion, but a large excess may lead to more side products.
Q3: How can I effectively purify the final product?
A3: Purification of this compound can typically be achieved by:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective in removing most impurities.
-
Column Chromatography: For higher purity or to separate closely related byproducts, silica gel column chromatography is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q4: What are the key analytical techniques to assess the purity of this compound?
A4: The following analytical techniques are essential for quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is used to identify the molecular weights of the main product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying the structure of any significant impurities if they can be isolated.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Identification Method |
| Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | HPLC, LC-MS, NMR |
| 4-Chloroquinazoline-6-carboxylic acid | C₉H₅ClN₂O₂ | 208.60 | HPLC, LC-MS, NMR |
| Quinazoline Dimer (example structure) | Varies | Varies | LC-MS, HRMS |
| Residual Phosphorus Oxychloride | POCl₃ | 153.33 | GC-MS (after derivatization) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
To a solution of ethyl 4-amino-3-(formamido)benzoate (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (typically 180-200°C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. Filter the solid, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Step 2: Chlorination to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly heat the reaction mixture to reflux (around 110°C) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Synthesis pathway of this compound and formation of byproducts.
Caption: Troubleshooting workflow for identifying and addressing impurities.
References
Technical Support Center: Scale-Up of Ethyl 4-chloroquinazoline-6-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important reaction. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate (Precursor)
Question 1: My yield of Ethyl 4-hydroxyquinazoline-6-carboxylate is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the formation of the quinazolinone ring are a common issue and can often be attributed to several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization reaction may require prolonged heating or higher temperatures to go to completion.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reflux time or cautiously increasing the reaction temperature. A temperature screening study in small-scale experiments can help identify the optimal conditions.[1][2]
-
-
Purity of Starting Materials: Impurities in the starting materials, such as diethyl 2-aminoterephthalate or formamide, can lead to side reactions and a decrease in yield.
-
Troubleshooting: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, affecting the reaction rate and yield.[1]
-
Troubleshooting: While high-boiling point solvents like Dowtherm are often used for this cyclization, ensure your starting materials are sufficiently soluble. If solubility is an issue, consider screening other high-boiling point solvents.
-
Question 2: I am observing significant byproduct formation in my precursor synthesis. What are the likely side reactions?
Answer: Side reactions can compete with the desired quinazolinone formation, leading to a complex product mixture and reduced yield.
Possible Side Reactions & Mitigation:
-
Formation of N,N'-diformyl derivatives: Excess formamide or prolonged reaction times at high temperatures can lead to the formation of diformylated byproducts.
-
Mitigation: Optimize the stoichiometry of formamide and monitor the reaction progress to avoid excessive heating times.
-
-
Decarboxylation: At very high temperatures, decarboxylation of the starting material or product can occur.
-
Mitigation: Carefully control the reaction temperature and avoid localized overheating, which is a common issue during scale-up.[1]
-
Chlorination of Ethyl 4-hydroxyquinazoline-6-carboxylate
Question 3: The chlorination of my Ethyl 4-hydroxyquinazoline-6-carboxylate is incomplete, and I recover a significant amount of starting material. What should I do?
Answer: Incomplete chlorination is a frequent challenge. The reactivity of the hydroxyl group can be influenced by several factors.
Possible Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical.
-
Troubleshooting: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). A common starting point is to use the chlorinating agent as the solvent or in a significant excess.
-
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Reaction Temperature and Time: The conversion of the hydroxyl group to the chloride requires sufficient thermal energy and time.
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Troubleshooting: The reaction typically requires heating.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. For less reactive substrates, higher temperatures or longer reaction times may be necessary.
-
-
Presence of Moisture: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.
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Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Question 4: My final product, this compound, is hydrolyzing back to the starting material during work-up. How can I prevent this?
Answer: The 4-chloro group on the quinazoline ring is susceptible to hydrolysis, especially in the presence of water and base. This is a critical issue to manage during work-up.
Troubleshooting the Work-up:
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Quenching Procedure: The way the reaction is quenched is crucial. Pouring the reaction mixture into water can lead to rapid hydrolysis.
-
Solution: A common and effective method is to first remove the excess chlorinating agent under reduced pressure. The residue can then be carefully quenched by pouring it onto a mixture of ice and a weak base like sodium bicarbonate solution, while maintaining a low temperature.[4] This neutralizes the acidic byproducts without creating a strongly basic environment that promotes hydrolysis.
-
-
Extraction: The choice of extraction solvent and the speed of the work-up are important.
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Solution: Use a water-immiscible organic solvent like dichloromethane or ethyl acetate for extraction. Perform the extraction and subsequent washing steps as quickly as possible to minimize contact time with the aqueous phase. Wash the organic layer with brine to remove residual water and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Question 5: I am observing impurities in my final product after chlorination. What are the common impurities and how can I minimize them?
Answer: Impurity profiles can change during scale-up. Understanding the potential impurities is key to developing a robust purification strategy.[5]
Common Impurities & Mitigation:
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Unreacted Starting Material (Ethyl 4-hydroxyquinazoline-6-carboxylate): As discussed, this can result from incomplete chlorination.
-
Mitigation: Optimize reaction conditions (time, temperature, reagent stoichiometry).
-
Removal: The starting material is more polar than the product. It can often be removed by recrystallization or column chromatography.
-
-
Dimerization or Polymerization Products: At high temperatures, side reactions leading to dimers or oligomers can occur.
-
Mitigation: Maintain strict temperature control and avoid prolonged heating at very high temperatures.
-
-
Phosphorous-containing byproducts (from POCl₃): These can be difficult to remove.
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Mitigation: A careful aqueous work-up is essential. Washing the organic extract with a dilute sodium bicarbonate solution can help remove acidic phosphorus byproducts.
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Experimental Protocols
Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
Diethyl 2-aminoterephthalate
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge diethyl 2-aminoterephthalate and an excess of formamide.
-
Add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (typically around 180-200 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling. The solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual solvent and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
This protocol describes a common chlorination procedure using phosphorus oxychloride (POCl₃).
Materials:
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Ethyl 4-hydroxyquinazoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend Ethyl 4-hydroxyquinazoline-6-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Slowly and cautiously pour the residue onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Ensure the temperature is kept low during this process.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The choice of chlorinating agent can significantly impact the outcome of the reaction. The following table summarizes a comparison of common chlorinating agents for the conversion of quinazolinones to 4-chloroquinazolines. Please note that these are general trends and optimal conditions will vary depending on the specific substrate and scale.
| Chlorinating Agent | Typical Solvent | Typical Temperature (°C) | Relative Reactivity | Common Side Reactions/Issues |
| POCl₃ | Neat or high-boiling inert solvent (e.g., toluene) | 80 - 110 | High | Hydrolysis of product during work-up, formation of phosphorus byproducts. |
| SOCl₂ / cat. DMF | Neat or inert solvent (e.g., toluene, DCE) | 70 - 90 | High | Formation of Vilsmeier-Haack type intermediates, potential for side reactions with sensitive functional groups. |
| POCl₃ / PCl₅ | Neat | 100 - 140 | Very High | Harsh conditions, potential for over-chlorination or degradation. |
| Oxalyl Chloride / cat. DMF | Inert solvent (e.g., CH₂Cl₂, DCE) | Room Temp to 40 | High | Milder conditions, but can be more expensive. |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Chlorination
This diagram outlines a logical approach to troubleshooting low yields in the chlorination step.
Caption: Troubleshooting workflow for low yield in the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
preventing dechlorination in Ethyl 4-chloroquinazoline-6-carboxylate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing dechlorination in reactions involving Ethyl 4-chloroquinazoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dechlorination?
The C4-chloro substituent on the quinazoline ring is highly activated towards both nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing nature of the fused pyrimidine ring and the α-nitrogen effect.[1] This high reactivity, however, also makes the molecule susceptible to a competing side reaction known as hydrodehalogenation or dechlorination, where the chlorine atom is replaced by a hydrogen atom.
Q2: What are the primary causes of dechlorination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
Dechlorination in these reactions typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including β-hydride elimination from certain amines or alkoxide bases, or from trace amounts of water or other protic impurities in the reaction mixture.[2] Once formed, the Pd-H species can reductively eliminate with the quinazoline substrate to yield the dechlorinated byproduct.
Q3: How does the choice of base influence the extent of dechlorination?
The base plays a critical role in both the desired cross-coupling reaction and the undesired dechlorination. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over organic bases or alkoxides (e.g., sodium tert-butoxide), as the latter can be a source of β-hydrides, leading to the formation of Pd-H species and subsequent dechlorination.[3]
Q4: Can the solvent choice help in minimizing dechlorination?
Yes, the solvent can significantly impact the reaction outcome. Aprotic solvents like toluene, dioxane, or THF are generally recommended. Protic solvents, such as alcohols, can act as hydride sources and should be used with caution. Polar aprotic solvents like DMF, while common in cross-coupling reactions, can sometimes promote dechlorination, and a solvent screen is often advisable if this side reaction is problematic.
Q5: In a Nucleophilic Aromatic Substitution (SNAr) reaction, is dechlorination a common issue?
Dechlorination is less common in SNAr reactions compared to palladium-catalyzed cross-couplings. However, if a reducing agent is present in the reaction mixture, even inadvertently, dechlorination can occur. The primary challenges in SNAr reactions with 4-chloroquinazolines are typically related to the reactivity of the nucleophile and controlling regioselectivity if other reactive sites are present.[4]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Issue: Significant formation of the dechlorinated byproduct, Ethyl quinazoline-6-carboxylate.
This is a common problem in palladium-catalyzed reactions of activated heteroaryl chlorides. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow Diagram
Figure 1: A systematic workflow for troubleshooting dechlorination in palladium-catalyzed cross-coupling reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos).[5] | Bulky ligands promote the desired reductive elimination of the cross-coupled product over the competing dechlorination pathway. They also stabilize the palladium center. |
| Base-Induced Decomposition | Replace strong organic bases (e.g., NaOtBu) with weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | Inorganic bases are less likely to generate palladium-hydride species through decomposition pathways. |
| Solvent Effects | Switch from polar aprotic solvents like DMF to non-polar aprotic solvents such as toluene or 1,4-dioxane. | Solvents can influence the stability of intermediates in the catalytic cycle. Toluene and dioxane are often found to minimize dechlorination. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can accelerate the rate of catalyst decomposition and the formation of unwanted byproducts, including the dechlorinated product. |
| Presence of Hydride Sources | Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry reagents. | Trace amounts of water or other protic impurities can serve as a source for the formation of palladium-hydride species. |
| Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and consider using well-defined pre-catalysts.[6][7] | Pre-catalysts can ensure the efficient formation of the active Pd(0) species and may lead to cleaner reactions with lower catalyst loadings. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low yield of the desired substitution product and/or formation of byproducts.
While dechlorination is less common here, other issues can arise.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Nucleophilicity of the Amine/Alcohol | For electron-poor nucleophiles, consider using microwave irradiation to increase the reaction rate.[8] | Microwave heating can significantly reduce reaction times and improve yields for less reactive coupling partners. |
| Steric Hindrance | If using a sterically hindered nucleophile, increasing the reaction temperature or using a stronger, non-nucleophilic base (if applicable) may be necessary. | Overcoming steric repulsion may require more forcing conditions. |
| Solvent Choice | The choice of solvent can influence the reaction rate. Protic solvents like isopropanol or n-butanol are commonly used.[9] Aprotic polar solvents like DMF or DMSO can also be effective. | The solvent can affect the solubility of the reactants and stabilize the charged intermediates in the SNAr mechanism. |
| Side Reactions | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position. | Protecting other nucleophilic centers will prevent the formation of undesired byproducts. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions from the literature for reactions on 4-chloroquinazoline scaffolds, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloroquinazolines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High | [10] |
| Pd(OAc)₂ | RuPhos | N/A | Neat | N/A | N/A | 50-99 | [11] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | N/A | N/A | General recommendation |
Table 2: Representative Conditions for Suzuki Coupling of 4-Chloroquinazolines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | N/A | Cs₂CO₃ | DMF | RT | 3 | 50-65 | [10] |
| Pd(PPh₃)₄ | N/A | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | High | [5] |
Table 3: Representative Conditions for SNAr of 4-Chloroquinazolines with Amines
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Isopropanol | None | Reflux | 4 | High | [9] |
| Benzylamine | Isopropanol | TEA | Reflux | 4 | High | [9] |
| Aniline | n-Butanol | None | Reflux | 1.5 | N/A | [12] |
| Substituted Anilines | THF/H₂O (1:1) | None (Microwave) | 120 | 0.17-2 | 63-96 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dechlorination
This protocol is adapted from general procedures for the coupling of heteroaryl chlorides.
Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos, and dissolve in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the reaction mixture to achieve a concentration of approximately 0.1 M with respect to the starting quinazoline.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Dechlorination
This protocol is based on best practices for the amination of heteroaryl chlorides.
Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
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Xantphos (4 mol%)
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Cs₂CO₃ (2.0 equiv, dried)
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Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, add this compound, Cs₂CO₃, Pd(OAc)₂, and Xantphos to an oven-dried reaction tube.
-
Add anhydrous 1,4-dioxane, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on common methods for the reaction of 4-chloroquinazolines with amines.[9]
Reaction Scheme:
Figure 4: General scheme for the SNAr reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Isopropanol
Procedure:
-
Dissolve this compound in isopropanol in a round-bottom flask.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
By following these guidelines and protocols, researchers can significantly improve the outcomes of their experiments with this compound and minimize the formation of the undesired dechlorinated byproduct.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the use of inorganic and organic bases in the Zimmermann reaction for 17-oxosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway starts from 2-amino-5-(ethoxycarbonyl)benzoic acid. The synthesis involves two key steps: cyclization to form the quinazolinone ring, followed by chlorination to yield the final product, this compound.
Q2: Are protecting groups necessary for the synthesis of this compound?
A2: While some direct syntheses of similar quinazolines proceed without protecting groups, their use can be crucial to avoid side reactions and improve yield and purity. The amino group of the starting material, 2-amino-5-(ethoxycarbonyl)benzoic acid, is nucleophilic and can react with the chlorinating agent. Protecting the amino group, for example with an acetyl group, can prevent unwanted side reactions during the chlorination step.
Q3: What are the most common challenges encountered during the synthesis?
A3: Common challenges include:
-
Low yield during cyclization: This can be due to incomplete reaction or the formation of side products. Optimizing reaction temperature and time is crucial.
-
Side reactions during chlorination: The presence of the ester group and the amino group can lead to unwanted reactions with harsh chlorinating agents like phosphorus oxychloride (POCl₃).
-
Difficulty in purification: The final product may be difficult to separate from reaction byproducts and starting materials, necessitating careful chromatographic purification.
-
Hydrolysis of the ester group: The ester is sensitive to both acidic and basic conditions that may be present during the workup, potentially leading to the corresponding carboxylic acid.
Q4: What are the key safety precautions to take during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All reactions involving POCl₃ must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under anhydrous conditions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (quinazolinone intermediate) | Incomplete cyclization of 2-amino-5-(ethoxycarbonyl)benzoic acid. | - Increase the reaction temperature and/or reaction time. - Ensure the formamide or other cyclizing agent is in sufficient excess. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of N-acetylated byproduct during cyclization with acetic anhydride | The amino group of the starting material is acetylated by acetic anhydride without subsequent cyclization. | - This is an expected intermediate when using acetic anhydride. Ensure the subsequent heating step is sufficient to drive the cyclization to the quinazolinone. |
| Low yield of this compound during chlorination | Incomplete reaction with the chlorinating agent (e.g., POCl₃). | - Increase the reaction temperature and/or reaction time. - Use a slight excess of the chlorinating agent. - Consider the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.[1] |
| Hydrolysis of the ethyl ester group to a carboxylic acid | Exposure to acidic or basic conditions during workup or purification. | - Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution while keeping the temperature low. - Use a non-polar solvent for extraction and minimize contact time with aqueous layers. - Employ neutral or slightly acidic conditions during column chromatography. |
| Formation of unidentified byproducts | Side reactions involving the amino group or the ester group. | - Consider using a protecting group for the amino group (e.g., acetylation) prior to chlorination. The acetyl group can be removed in a subsequent step. - Optimize the reaction conditions (temperature, solvent, reaction time) to minimize side reactions. |
| Difficulty in removing phosphorus-containing byproducts after chlorination with POCl₃ | POCl₃ and its hydrolysis products can be difficult to separate from the desired product. | - After the reaction, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. - Perform multiple extractions with an organic solvent. - Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
This protocol describes the cyclization of 2-amino-5-(ethoxycarbonyl)benzoic acid to form the quinazolinone intermediate.
Materials:
-
2-amino-5-(ethoxycarbonyl)benzoic acid
-
Formamide
-
Ice water
Procedure:
-
In a round-bottom flask, combine 2-amino-5-(ethoxycarbonyl)benzoic acid and an excess of formamide.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 100°C.
-
Slowly pour the reaction mixture into ice water with continuous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum to obtain Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours in a fume hood.[1]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of this compound and key troubleshooting points.
Decision Pathway for Using a Protecting Group
Caption: A decision-making diagram for the use of a protecting group in the synthesis.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Ethyl 4-chloroquinazoline-6-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst deactivation in cross-coupling reactions involving Ethyl 4-chloroquinazoline-6-carboxylate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling experiments.
Problem 1: Low to No Yield of the Desired Product
Possible Causes:
-
Inactive Catalyst: The palladium catalyst, especially the active Pd(0) species, may not be forming efficiently from the Pd(II) precatalyst.[1][2] This activation is a critical step influenced by the base, ligand, solvent, and temperature.[2][3]
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[2][4] Rigorous exclusion of oxygen is critical, especially in reactions requiring long heating times.[2]
-
Poor Reagent Quality: Degradation of the boronic acid/ester (in Suzuki coupling), impurities in the solvent, or a low-quality base can inhibit the reaction.[4] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[4]
-
Substrate-Related Issues: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[5][6]
-
Incorrect Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the specific cross-coupling reaction with this substrate. The solvent plays a key role in solubilizing reagents and stabilizing the catalytic species.[4][7]
Solutions:
-
Ensure Catalyst Activity: Use fresh, high-quality palladium precatalysts and ligands.[4] Consider using well-defined Pd(II) precatalysts that are known to efficiently generate the active Pd(0) species in situ.[2][3]
-
Maintain Inert Atmosphere: Thoroughly degas all solvents and reagents.[4] Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Verify Reagent Purity: Use fresh and pure reagents. If protodeboronation is suspected in a Suzuki reaction, consider using milder bases like K₃PO₄ or Cs₂CO₃.[4]
-
Ligand Selection: For challenging substrates like N-heterocycles, the choice of ligand is crucial.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome substrate inhibition and promote efficient catalysis.
-
Optimize Reaction Conditions: Screen different solvents, bases, and temperatures. A table with suggested starting conditions is provided below.
Problem 2: Reaction Starts but Stalls Before Completion
Possible Causes:
-
Catalyst Deactivation During Reaction: This is a common issue and can be identified by a reaction that initiates but does not proceed to completion.[2]
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[2][6][8] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[2]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.[2] This removes the necessary electronic and steric environment from the palladium center, leading to deactivation.[2]
-
Product Inhibition: The cross-coupled product itself may coordinate to the palladium catalyst more strongly than the starting materials, leading to inhibition.[6]
Solutions:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[6] Try running the reaction at a lower temperature for a longer period.
-
Adjust Ligand-to-Metal Ratio: An excess of the phosphine ligand (e.g., 2:1 or 4:1 ligand to palladium) can sometimes improve catalyst stability and prevent aggregation.[4]
-
Use a More Robust Ligand: Consider ligands that are more resistant to degradation at higher temperatures.
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: I see a black precipitate forming in my reaction. What is it and what should I do?
A1: The black precipitate is likely palladium black, which consists of inactive, aggregated palladium(0) particles.[2][6] Its formation is a clear sign of catalyst decomposition. To prevent this, you can try the following:
-
Ensure a strictly inert atmosphere to prevent oxidation.[6]
-
Use an appropriate ligand that effectively stabilizes the palladium nanoparticles.[6]
-
Avoid excessively high reaction temperatures.[6]
-
Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[4]
Q2: How can the quinazoline nitrogen atom in my substrate affect the reaction?
A2: The lone pair of electrons on the nitrogen atom in the quinazoline ring can coordinate strongly to the palladium catalyst.[5] This coordination can block the active sites required for the catalytic cycle, leading to catalyst poisoning and a significant drop in reactivity.[5] Using bulky ligands can create steric hindrance around the palladium center, which may prevent or weaken the coordination of the quinazoline nitrogen.
Q3: Which cross-coupling reaction is most suitable for this compound?
A3: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all potentially suitable. The choice depends on the desired transformation:
-
Suzuki-Miyaura: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.[9][10]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction is highly effective for synthesizing arylamines.[11][12]
-
Heck Reaction: For C-C bond formation with alkenes.
The reactivity of the C-Cl bond in your substrate might be lower compared to C-Br or C-I bonds, often requiring more active catalyst systems with specialized ligands.[4][10]
Q4: What are the best practices for setting up a cross-coupling reaction to avoid catalyst deactivation?
A4: Key best practices include:
-
Use of High-Purity Reagents: Impurities can act as catalyst poisons.[5]
-
Strictly Inert Atmosphere: As mentioned, oxygen is detrimental to the active catalyst.[2][4]
-
Dry Solvents: Water can contribute to catalyst deactivation and unwanted side reactions like protodeboronation in Suzuki couplings.[4][5]
-
Proper Order of Addition: The sequence of adding reagents can affect the efficiency of catalyst formation.[3] It is often recommended to pre-form the active catalyst by stirring the palladium source and ligand in the solvent before adding the other reagents.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for different cross-coupling reactions. These should be considered as a starting point for optimization for your specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1.1 - 2 equivalents relative to Pd |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Ensure solvent is degassed[4][7] |
| Temperature | 80-120 °C | Higher temperatures may be needed for chlorides[4] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, tBuXPhos Pd G3 | 0.5-2 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1 - 2 equivalents relative to Pd |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2-2 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial[13] |
| Temperature | 80-110 °C |
Table 3: Heck Reaction Conditions
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | PPh₃, P(o-tolyl)₃ | 2-4 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5-2.5 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are common[7] |
| Temperature | 100-140 °C |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, weigh the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv) into a dry reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere Setup: Seal the vial with a septum cap. If not in a glovebox, evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 10:1 Dioxane/Water) via syringe.[14] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[4]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in a palladium-catalyzed cross-coupling cycle.
Caption: A workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A logic diagram for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. reddit.com [reddit.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating Analogs of Ethyl 4-chloroquinazoline-6-carboxylate Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The following sections present quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for key biological assays, and visualizations of relevant cellular signaling pathways and experimental workflows to provide a valuable comparative context for researchers in the field of drug discovery.
Comparative Kinase Inhibitory Activity
The inhibitory potency of various 4-anilinoquinazoline derivatives against EGFR, VEGFR-2, and Src kinases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the concentration of a compound required to inhibit 50% of the target kinase's activity. For comparison, data for well-established kinase inhibitors—Erlotinib (EGFR), Sorafenib (VEGFR-2), and Dasatinib (Src)—are included.
Table 1: In Vitro Inhibitory Activity of 4-Anilinoquinazoline Derivatives and Known Inhibitors against EGFR
| Compound/Derivative | Aniline Substitution | IC50 (nM) vs. EGFR | Reference Compound | IC50 (nM) vs. EGFR |
| 4-Anilinoquinazoline Analog 1 | 3-ethynylphenyl | 14 | Erlotinib | 2 |
| 4-Anilinoquinazoline Analog 2 | 3-bromoaniline with 6-N-Boc glycine | 3.2 | ||
| 4-Anilinoquinazoline Analog 3 | 3-chloro-4-fluoroaniline | 5.06 | ||
| 4-Anilinoquinazoline Analog 4 | 4-((4-methoxybenzyl)amino) | - | ||
| 6-Arylureido-4-anilinoquinazoline | Varies | 11.66 - 867.1 |
Note: Data is compiled from multiple sources for comparative purposes.[1][2][3][4][5] Experimental conditions may vary between studies.
Table 2: In Vitro Inhibitory Activity of 4-Anilinoquinazoline Derivatives and Known Inhibitors against VEGFR-2
| Compound/Derivative | Aniline Substitution | IC50 (nM) vs. VEGFR-2 | Reference Compound | IC50 (nM) vs. VEGFR-2 |
| 4-Anilinoquinazoline Analog 5 | 3-nitro-1,2,4-triazole side chain | Potent Inhibition (IC50 not specified) | Sorafenib | 90 |
| Thiourea-quinazoline derivative | Thienylureido | 50 | ||
| 2,4-disubstituted quinazoline 11d | Varies | 5490 |
Note: Data is compiled from multiple sources for comparative purposes.[3][6][7] Experimental conditions may vary between studies.
Table 3: In Vitro Inhibitory Activity of 4-Anilino-3-quinolinecarbonitriles and a Known Inhibitor against Src Kinase
| Compound/Derivative | Aniline Substitution | IC50 (nM) vs. Src | Reference Compound | IC50 (nM) vs. Src |
| 4-Anilino-7-phenyl-3-quinolinecarbonitrile Analog | Varies | Low nanomolar | Dasatinib | <1 |
Note: While not direct quinazoline-6-carboxylates, these quinoline analogs demonstrate the potential of the broader quinoline/quinazoline scaffold to inhibit Src kinase.[8]
Signaling Pathways and Experimental Workflow
To understand the context of kinase inhibition, the following diagrams illustrate the signaling pathways of EGFR, VEGFR, and Src, along with a typical experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays, which are fundamental for determining the potency of novel compounds. These protocols can be adapted for specific experimental requirements.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.
-
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (e.g., Ethyl 4-anilinoquinazoline-6-carboxylate derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well or 96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the Kinase Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle control to each well. Add 2 µL of a solution containing the EGFR enzyme in Kinase Assay Buffer.
-
Initiation of Kinase Reaction: Add 2 µL of a mixture containing the peptide substrate and ATP in Kinase Assay Buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the inhibitory effect of a compound on the kinase activity of recombinant human VEGFR-2.
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer 1 (e.g., BPS Bioscience)
-
ATP (500 µM)
-
PTK Substrate (Poly(Glu:Tyr, 4:1))
-
Test compounds
-
Kinase-Glo® MAX Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate. Add 5 µL of the diluted test compound to the respective wells. Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (no inhibitor) wells.
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µl) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the "Blank" (no enzyme) wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[9]
-
Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data as described for the EGFR assay.
-
In Vitro Src Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory activity of compounds against Src tyrosine kinase.
-
Materials:
-
Purified recombinant Src kinase
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide like cdc2 (6-20))
-
ATP solution
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control). Add 2 µL of Src kinase diluted in kinase buffer.
-
Reaction Initiation: Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.[10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the generated ADP using the ADP-Glo™ Kinase Assay reagents as described in the EGFR protocol (Steps 5 and 6).
-
Data Acquisition and Analysis: Measure luminescence and calculate IC50 values as previously described.[10][11]
-
Conclusion
The quinazoline scaffold is a well-established pharmacophore for the development of potent kinase inhibitors, particularly targeting EGFR and VEGFR. While direct experimental data for derivatives of Ethyl 4-chloroquinazoline-6-carboxylate are not prevalent in the current literature, the extensive research on structurally related 4-anilinoquinazolines provides a strong foundation for comparison and future drug design. The data and protocols presented in this guide offer a framework for researchers to evaluate novel quinazoline-based compounds and to understand their potential as targeted anticancer agents. Further investigation into the synthesis and biological evaluation of derivatives from the this compound starting material is warranted to explore their specific inhibitory profiles and therapeutic potential.
References
- 1. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Substituted 4-Aminoquinazolines
For researchers, scientists, and drug development professionals, the 4-aminoquinazoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of potent therapeutic agents. This guide provides a comprehensive comparison of the biological activities of substituted 4-aminoquinazolines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted 4-aminoquinazolines have emerged as a prominent class of anticancer agents, primarily functioning as tyrosine kinase inhibitors (TKIs).[1][2][3][4] Their mechanism of action often involves the competitive inhibition of ATP binding to the catalytic domain of protein kinases, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]
A significant number of 4-anilinoquinazoline derivatives have been developed as highly selective inhibitors of the epidermal growth factor receptor (EGFR), which is frequently overexpressed or mutated in various carcinomas.[1][2] Compounds such as Gefitinib and Erlotinib are clinically approved EGFR inhibitors based on this scaffold.[6] Research has also explored dual inhibitors, such as those targeting both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), to overcome drug resistance and enhance antitumor efficacy.[7][8]
Beyond EGFR inhibition, the anticancer effects of 4-aminoquinazolines have been attributed to the modulation of other critical pathways, including the PI3K/Akt signaling cascade and the targeting of c-myc G-quadruplexes.[9][10]
Comparative Anticancer Activity of Substituted 4-Aminoquinazolines
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various substituted 4-aminoquinazoline derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | 4-anilinoquinazoline derivative | SM-7721 | 0.025 - 0.682 | [11] |
| 4a | 4-arylaminoquinazoline derivative | MKN45 | 2.5 | [12] |
| 9p | 2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | H-460 | 0.031 | [13] |
| HT-29 | 0.015 | [13] | ||
| HepG2 | 0.53 | [13] | ||
| SGC-7901 | 0.58 | [13] | ||
| 6m | 4-anilinoquinazoline bearing an amino acid moiety | HepG2 | 8.3 | [14] |
| 10a | 4-anilinoquinazoline with 3-nitro-1,2,4-triazole group | A549 (Hypoxia) | Potent | [8] |
| 10g | 4-anilinoquinazoline with 3-nitro-1,2,4-triazole group | H446 (Hypoxia) | Potent | [8] |
| 6b | 4-aminoquinazoline derivative | HCT-116 | Potent | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted 4-aminoquinazolines) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway Visualization
Caption: EGFR signaling pathway and its inhibition by 4-aminoquinazolines.
Antimicrobial Activity: A Broad Spectrum of Action
The quinazoline scaffold is also recognized for its antimicrobial properties, with various derivatives exhibiting activity against a range of bacteria and fungi.[15][16][17] The mechanism of action for their antibacterial effect is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase (Topoisomerase I), which is crucial for DNA replication and repair.[18]
Structure-activity relationship studies have indicated that substitutions at various positions of the quinazoline ring can significantly influence the antimicrobial potency.[15] For instance, the introduction of halogen atoms and substituted amine groups has been shown to enhance activity.[15]
Comparative Antimicrobial Activity of Substituted 4-Aminoquinazolines
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of select 4-aminoquinazoline derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| A-2 | 2,3,6-trisubstituted Quinazolin-4-one | E. coli | Potent | [19] |
| A-3 | 2,3,6-trisubstituted Quinazolin-4-one | A. niger | Potent | [19] |
| A-4 | 2,3,6-trisubstituted Quinazolin-4-one | P. aeruginosa | Potent | [19] |
| A-6 | 2,3,6-trisubstituted Quinazolin-4-one | C. albicans | Potent | [19] |
| DQYD | 1,2-di(quinazolin-4-yl)diselane | Mycobacterium tuberculosis | Similar to clinical drugs | [20] |
| Xi | 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea | Klebsiella pneumoniae | 1.6 | [21] |
| Proteus vulgaris | 1.6 | [21] | ||
| Staphylococcus epidermidis | 1.6 | [21] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating Inflammatory Responses
Quinazoline derivatives have also demonstrated significant anti-inflammatory properties.[22][23][24][25] Their mechanisms of action in this context can involve the inhibition of key enzymes in the inflammatory cascade, such as phosphodiesterase 4B (PDE4B) and lymphocyte-specific kinase (Lck).[26] By targeting these enzymes, substituted 4-aminoquinazolines can modulate the production of pro-inflammatory cytokines and other mediators.
Comparative Anti-inflammatory Activity of Substituted 4-Aminoquinazolines
The following table presents the anti-inflammatory activity of various 4-aminoquinazoline derivatives, typically measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID | Substitution Pattern | % Edema Inhibition | Reference |
| Various | Newer quinazolin-4-one derivatives | 16.3 - 36.3 | [22] |
| 5-10 | 3-[2′-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones | 15.1 - 20.4 | [23] |
| 11-16 | 3-[2′-(3″-chloro-2″-oxo-4″-substitutedphenylazetidin-1″-yl)phenyl]-2-methyl-6-substitutedquinazolin-4-ones | up to 24.6 | [23] |
| 17-22 | 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones | up to 32.5 | [23] |
| IXb, IXd, IXf | 4-(substituted amino) quinazoline-2-carboxylate derivatives | Good PDE4B inhibition | [26] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with the control group.
Logical Relationship Visualization
Caption: Logical flow of the anti-inflammatory action of 4-aminoquinazolines.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rphsonline.com [rphsonline.com]
- 22. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 26. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
In Vitro Evaluation of Ethyl 4-Chloroquinazoline-6-carboxylate Analogs: A Comparative Guide
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several approved drugs featuring this heterocyclic core. Analogs derived from ethyl 4-chloroquinazoline-6-carboxylate, particularly those with substitutions at the 4-position, have been extensively investigated as potent inhibitors of key signaling pathways implicated in tumor growth and proliferation. This guide provides a comparative analysis of the in vitro performance of these analogs, supported by experimental data and detailed protocols.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of various 4-anilinoquinazoline derivatives, which are analogs of the core topic. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Anticancer Activity of 4-Anilino-6-substituted Quinazoline Analogs
| Compound ID | 6-Position Substituent | 4-Anilino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -OCH3 | 3-ethynyl | A549 | 4.26 | [1] |
| 1 | -OCH3 | 3-ethynyl | HCT116 | 3.92 | [1] |
| 1 | -OCH3 | 3-ethynyl | MCF-7 | 0.14 | [1] |
| 2 | 6-nitro | 4-((E)-1-(((E)-4-chlorobenzylidene)hydrazinylidene)ethyl)phenyl | HCT-116 | 15.77 | [2] |
| 3 | 6-nitro | 4-((E)-1-(((E)-4-fluorobenzylidene)hydrazinylidene)ethyl)phenyl | A549 | 20.09 | [2] |
| 4 | 6-alkynyl | 3-bromo | NCI-H522 | 2.14 | [3] |
| 5 | 6-alkynyl | 3-bromo | OVCAR-4 | 1.82 | [3] |
| Gefitinib | - | - | H1975 | 1.23 | [4] |
| Compound 19g | - | - | H1975 | 0.11 | [4] |
Table 2: In Vitro Enzyme Inhibitory Activity of Quinazoline Analogs
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Lapatinib | EGFR | 53.10 | [2] |
| Compound VIIa | EGFR | 46.90 | [2] |
| Compound VIIb | EGFR | 53.43 | [2] |
| Compound 5e | EGFR | 14 | [5] |
| Compound 6m | EGFR | 3.2 | [6] |
| Vandetanib Analog 10a | EGFR | - | [7] |
| Vandetanib Analog 10g | VEGFR-2 | - | [7] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the anticancer potential of quinazoline analogs.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline analog compounds in the culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The strategic modification of this privileged structure has led to the discovery of numerous potent and selective anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two key classes of 4-aminoquinazoline derivatives, offering insights into the structural requirements for potent EGFR inhibition and cellular activity.
I. Comparison of 4-Anilinoquinazoline Derivatives: Impact of Anilino Ring Substitution
The 4-anilino moiety is a critical pharmacophore for EGFR inhibition, occupying the ATP-binding site of the kinase. Modifications to the aniline ring have a profound impact on the inhibitory potency of these compounds. This section compares derivatives with varying substituents on the aniline ring.
Data Presentation: Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Anilino Ring Substituent | EGFR Kinase IC50 (nM) | A549 Cell Line IC50 (µM) | H1975 Cell Line IC50 (µM) | Reference |
| 1 | 3-chloro-4-fluoro | 0.47 | Sub-micromolar | Sub-micromolar | [1] |
| 2 | 3-ethynyl | Not specified | Not specified | Not specified | [1] |
| 3 | 3-bromo | 0.025 | Not specified | Not specified | |
| 4 | 3-chloro | 0.31 | Not specified | Not specified | |
| 5 | 3-fluoro | 3.8 | Not specified | Not specified | |
| 6 | Unsubstituted | 29 | Not specified | Not specified |
Key SAR Insights:
-
Halogen Substitution: The introduction of a halogen at the 3-position of the aniline ring generally enhances EGFR inhibitory activity. A bromine substituent (Compound 3) was found to be the most potent, followed by chlorine (Compound 4) and fluorine (Compound 5), all of which were more active than the unsubstituted analog (Compound 6).[2]
-
Combined Substitutions: A combination of a 3-chloro and 4-fluoro substitution on the aniline ring (Compound 1) results in a highly potent EGFR inhibitor with an IC50 value of 0.47 nM and strong suppression of proliferation in A549 and HT-29 cells.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aniline moiety is a common feature of potent EGFR inhibitors.
II. Comparison of 6,7-Disubstituted 4-Aminoquinazoline Derivatives: Targeting the Solvent-Exposed Region
Modifications at the 6 and 7-positions of the quinazoline ring extend into the solvent-exposed region of the ATP-binding pocket and can be optimized to enhance potency and modulate pharmacokinetic properties. This section compares derivatives with different alkoxy substitutions at these positions.
Data Presentation: Inhibitory Activity of 6,7-Disubstituted 4-Aminoquinazoline Derivatives
| Compound ID | R6 Substituent | R7 Substituent | EGFR Kinase IC50 (nM) | A431 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) | Reference |
| 7 | -OCH3 | -OCH3 | Not specified | 1.4 | 7.1 - 8.0 | [3][4] |
| 8 (Vandetanib) | -O(CH2)2N(CH3)2 | -OCH3 | 500 | Not specified | Not specified | |
| 9 | -OCH3 | -O(CH2)2N(CH3)2 | Not specified | Not specified | Not specified |
Key SAR Insights:
-
Dimethoxy Substitution: The presence of methoxy groups at both the 6 and 7-positions (Compound 7) is a common feature in many EGFR inhibitors and generally confers good activity.
-
Solubilizing Groups: The introduction of a solubilizing group, such as a dimethylaminoethoxy moiety, at the 6 or 7-position can improve the pharmacokinetic properties of the compound. Vandetanib (Compound 8) incorporates this feature at the 6-position.
-
Positional Isomers: The precise positioning of these alkoxy groups is crucial for optimal activity.
Experimental Protocols
EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC)
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for at least 30 minutes at room temperature to allow for the development of the FRET signal.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay assesses the anti-proliferative activity of compounds against cancer cell lines by measuring the total cellular protein content.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., A549, H1975, A431)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[7][8]
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.
Experimental Workflow
Caption: General workflow for the SAR study of 4-aminoquinazoline derivatives.
References
- 1. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
A Head-to-Head Comparison of Quinazoline Synthesis Methodologies for the Modern Researcher
For researchers, scientists, and drug development professionals, the efficient synthesis of the quinazoline scaffold is a critical step in the discovery of novel therapeutics. This bicyclic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective, head-to-head comparison of prominent quinazoline synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This comparison covers both classical and modern approaches, including the Niementowski reaction, Friedländer synthesis, and Camps cyclization, as well as contemporary metal-catalyzed and microwave-assisted techniques. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of each methodology.
Classical Synthesis Methodologies
The foundational methods for quinazoline synthesis, while often requiring harsh conditions, remain relevant and form the basis for many modern adaptations.
Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classical and straightforward method for the synthesis of 4(3H)-quinazolinones through the thermal condensation of an anthranilic acid with an excess of an amide.[1] A key variation involves the use of formamide to produce the parent 4(3H)-quinazolinone.[1]
Reaction Scheme:
Caption: General scheme of the Niementowski quinazolinone synthesis.
Friedländer Synthesis
Primarily a method for quinoline synthesis, the Friedländer synthesis can be adapted for quinazoline synthesis. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[2][3] The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration.[2]
Reaction Scheme:
Caption: General reaction pathway for the Friedländer synthesis.
Camps Quinoline Synthesis
Similar to the Friedländer synthesis, the Camps cyclization is predominantly used for quinoline synthesis but can be conceptually applied to related heterocyclic systems. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[4] The regioselectivity of the cyclization can be influenced by the reaction conditions.[4]
Reaction Scheme:
Caption: The Camps synthesis yielding two isomeric hydroxyquinolines.
Modern Synthetic Methodologies
Modern synthetic methods offer significant advantages over classical approaches, including milder reaction conditions, higher yields, shorter reaction times, and greater functional group tolerance.
Metal-Catalyzed Synthesis
Transition-metal catalysis has become an indispensable tool in organic synthesis, and the construction of the quinazoline scaffold is no exception. Various metals, including copper, iron, manganese, ruthenium, and palladium, have been employed to catalyze the formation of quinazolines through diverse reaction pathways such as C-H activation, acceptorless dehydrogenative coupling, and cascade reactions.
A notable example is the copper-catalyzed synthesis of 2,4-disubstituted quinazolines. These reactions often proceed under mild conditions with good to excellent yields.[5]
Reaction Scheme:
Caption: Generalized scheme for metal-catalyzed quinazoline synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by significantly reducing reaction times and often improving yields.[6] The application of microwave irradiation to classical reactions, such as the Niementowski synthesis, provides a more efficient and environmentally friendly alternative to conventional heating.[7]
Workflow:
Caption: A typical workflow for microwave-assisted quinazoline synthesis.
Quantitative Data Comparison
The following tables summarize key quantitative data for the different quinazoline synthesis methodologies, allowing for a direct comparison of their efficiency.
Table 1: Comparison of Niementowski Quinazolinone Synthesis Conditions
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [8] |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [9] |
| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87 | [9] |
| Microwave Irradiation | Not specified | 170 | 10 minutes | Not specified | [9] |
Table 2: Comparison of Metal-Catalyzed Quinazoline Synthesis
| Catalyst | Starting Materials | Oxidant/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuI | 2-bromobenzonitriles, Amidines/Guanidine | K2CO3 | DMF | 80 | 3-12 h | Good | [10] |
| FeBr2 | 2-aminobenzylamines, Amines | Aerobic | Chlorobenzene | 100 | - | Good to Excellent | [5] |
| Mn(I)-complex | 2-aminobenzyl alcohol, Primary amides | - | Toluene | 130 | - | 58-81 | [5] |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | - | > 4 hours | - | [6] |
| Microwave Irradiation | 135 | 4 minutes | 81 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone via Niementowski Reaction[9]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (16 mL, 0.4 mol)
-
Glycerin bath or heating mantle
-
Two-neck flask with a reflux condenser
-
Crushed ice
-
Activated carbon
-
Deionized water
Procedure:
-
Place anthranilic acid and formamide in a two-neck flask equipped with a reflux condenser.
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand at room temperature for 6-8 hours to facilitate precipitation.
-
Filter the resulting crystals, dry them, and recrystallize from water in the presence of activated carbon.
-
A yield of up to 96% can be achieved.
Protocol 2: Microwave-Assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one[6]
Materials:
-
2-Benzamidobenzoyl chloride
-
Hydrazine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-benzamidobenzoyl chloride, hydrazine, and potassium carbonate in DMF.
-
Irradiate the mixture in a microwave reactor at 800 W and 135°C for 4 minutes.
-
After the reaction is complete, cool the vessel.
-
The product can be isolated and purified using standard laboratory techniques.
-
An isolated yield of 81% has been reported for this method.
Protocol 3: Copper-Catalyzed Synthesis of 4-Aminoquinazolines[11]
Materials:
-
Substituted 2-bromobenzonitrile
-
Amidine or guanidine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the substituted 2-bromobenzonitrile, amidine or guanidine, CuI, DMEDA, and K2CO3.
-
Add DMF as the solvent.
-
Stir the reaction mixture at 80°C for 3 to 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard workup and purification procedures.
-
This method has been reported to provide good yields of the desired 4-aminoquinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. generis-publishing.com [generis-publishing.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
A Comparative Guide to Quinazoline Library Synthesis: Ethyl 4-chloroquinazoline-6-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The efficient synthesis of diverse quinazoline libraries is therefore a critical task in drug discovery. This guide provides an objective comparison of Ethyl 4-chloroquinazoline-6-carboxylate as a building block for library synthesis against other common alternatives, supported by experimental data and detailed protocols.
Introduction to Quinazoline Library Synthesis
The power of combinatorial chemistry and high-throughput screening lies in the ability to rapidly generate and test large numbers of diverse molecules. For quinazoline-based libraries, the strategy often revolves around a key scaffold that can be readily and reliably functionalized. This compound presents itself as a valuable starting point due to its inherent reactivity and multiple points for diversification.
The primary route for diversification from this building block is through nucleophilic aromatic substitution (SNAr) at the C4 position, which is activated by the electron-withdrawing nature of the quinazoline ring system. The ester group at the C6 position offers a secondary point for modification, further expanding the chemical space that can be explored.
This compound: A Strategic Choice
This compound is a bifunctional building block that allows for a sequential diversification strategy. The highly reactive C4-chloro group is susceptible to displacement by a wide range of nucleophiles, particularly amines, to generate diverse 4-aminoquinazoline derivatives.[1][2] The ester at the C6 position can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a second library of amines or alcohols to introduce another layer of diversity.
Key Advantages:
-
Orthogonal Reactivity: The distinct reactivity of the C4-chloro and C6-ester groups allows for controlled, stepwise library construction.
-
Versatility: A vast array of commercially available amines can be introduced at the C4 position, leading to extensive structural diversity.
-
Convergent Synthesis: Two different sets of building blocks (amines/alcohols) can be introduced, maximizing the combinatorial output.
Alternative Building Blocks and Synthetic Strategies
While this compound is a powerful tool, other building blocks and synthetic routes are also widely employed for quinazoline library synthesis.
Other Substituted 4-Chloroquinazolines
A common strategy involves the use of various substituted 4-chloroquinazolines, where the substituent on the benzo ring is pre-installed. This approach is straightforward for generating libraries with diversity at the C4 position.
Anthranilic Acids
A classical and highly versatile approach to quinazolinone libraries starts from anthranilic acids. This method allows for the introduction of diversity at three key positions (R1, R2, and R3) through a multi-component reaction. Subsequent chlorination can then provide the corresponding 4-chloroquinazolines for further functionalization.
Comparative Performance Data
Direct comparative studies under identical conditions are scarce in the literature. However, by compiling data from various sources, we can draw a qualitative and semi-quantitative comparison of the different approaches.
Table 1: Comparison of Building Blocks and Synthetic Strategies for Quinazoline Library Synthesis
| Building Block/Strategy | Key Reaction | Typical Reagents & Conditions | Reported Yields | Pros | Cons |
| This compound | SNAr | Various anilines, DIPEA, isopropanol, reflux | 67-78%[3] | Orthogonal handles for diversification, convergent synthesis. | Multi-step synthesis to access full diversity. |
| Other Substituted 4-Chloroquinazolines | SNAr | Various anilines, microwave irradiation, THF/H2O | Up to 96%[2] | High yields, rapid reactions with microwave. | Limited to C4 diversification unless other reactive sites are present. |
| Anthranilic Acids to Quinazolinones | Condensation/ Cyclization | Anilines, triethyl orthoformate, catalytic H2SO4 | High yields[4] | High diversity from readily available starting materials. | Requires an additional step (chlorination) to access 4-aminoquinazolines. |
| 2-Aminobenzonitriles | Metal-catalyzed cyclization | Aryl boronic acids, aldehydes, Rh/Cu catalysis | 43-86% | Access to diverse 2,4-disubstituted quinazolines. | Requires metal catalysts, which can be costly and require removal. |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilinoquinazoline-6-carboxylates via SNAr
This protocol is adapted from the synthesis of anilinoquinazoline-based carboxylic acids.[3]
Materials:
-
This compound (1 mmol)
-
Substituted aniline (1 mmol)
-
Isopropanol (5 mL)
-
Concentrated HCl (catalytic amount)
Procedure:
-
To a stirred solution of this compound (1 mmol) in isopropanol (5 mL), add a few drops of concentrated HCl.
-
Add the appropriate substituted aniline (1 mmol) to the reaction mixture.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the target product.
Protocol 2: Microwave-Assisted N-Arylation of 4-Chloroquinazolines
This protocol is based on the rapid synthesis of 4-anilinoquinazolines.[2]
Materials:
-
Substituted 4-chloroquinazoline (0.5 mmol)
-
Substituted aniline (0.6 mmol)
-
THF/H2O (4:1, 2.5 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the substituted 4-chloroquinazoline (0.5 mmol) and the substituted aniline (0.6 mmol).
-
Add the THF/H2O solvent mixture (2.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-40 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Quinazolinones from Anthranilic Acids
This protocol describes a classical one-pot synthesis of 3-aryl-4(3H)-quinazolinones.[4]
Materials:
-
Anthranilic acid (10 mmol)
-
Substituted aniline (10 mmol)
-
Triethyl orthoformate (15 mmol)
-
Concentrated H2SO4 (catalytic amount)
Procedure:
-
A mixture of anthranilic acid (10 mmol), substituted aniline (10 mmol), and triethyl orthoformate (15 mmol) is prepared.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated (e.g., at 120-130 °C) for a specified time (e.g., 2-3 hours).
-
After cooling, the reaction mixture is treated with a suitable solvent (e.g., ethanol) to induce precipitation.
-
The solid product is collected by filtration, washed, and recrystallized to yield the pure quinazolinone.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of quinazoline-based compound libraries. Its key advantage lies in the presence of two distinct reactive sites, allowing for a controlled and orthogonal approach to diversification. This enables the generation of complex and highly diverse libraries that can be pivotal in the identification of new drug leads.
While alternative building blocks such as other substituted 4-chloroquinazolines and anthranilic acids offer their own merits, particularly in terms of reaction speed (microwave-assisted synthesis) or the potential for high diversity in a single step (multi-component reactions), the strategic use of this compound provides a robust and systematic platform for expanding the chemical space around the privileged quinazoline scaffold. The choice of building block will ultimately depend on the specific goals of the library synthesis, including the desired points of diversification, available resources, and the overall synthetic strategy.
References
Comparative Validation of the Quinazoline Scaffold for Specific Biological Targets
The quinazoline scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds. Its versatility and ability to interact with a wide range of biological targets have made it a cornerstone in medicinal chemistry and drug discovery. This guide provides a comparative analysis of quinazoline-based inhibitors targeting key proteins in cancer signaling pathways: the Epidermal Growth Factor Receptor (EGFR), the Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of representative quinazoline-based inhibitors against their primary biological targets and selected cancer cell lines.
Table 1: Quinazoline-Based EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) |
| Gefitinib | EGFR | 23-79 | A431 (epidermoid carcinoma) | 3.4 |
| Erlotinib | EGFR | 80 | PC-9 (lung adenocarcinoma) | 0.007-0.1 |
| Lapatinib | EGFR/HER2 | 10.8 (EGFR), 9.2 (HER2) | KYSE150 (esophageal squamous cell carcinoma) | ~10 |
IC50: Half-maximal inhibitory concentration for the isolated enzyme. GI50/IC50: Half-maximal growth inhibition/inhibitory concentration in cell-based assays.
Table 2: Quinazoline-Based VEGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) |
| Vandetanib | VEGFR-2, EGFR, RET | Potent inhibitor of VEGFR-2 and EGFR | HUVEC (endothelial cells) | Not specified for proliferation, but inhibits VEGFR2 phosphorylation |
| Compound 11d | VEGFR-2 | 5490 (5.49 µM) | HUVEC (endothelial cells) | Not specified for proliferation, but inhibits VEGFR2 phosphorylation |
| Compound SQ2 | VEGFR-2 | 14 | HT-29 (colorectal adenocarcinoma) | 3.38 |
IC50: Half-maximal inhibitory concentration for the isolated enzyme. GI50/IC50: Half-maximal growth inhibition/inhibitory concentration in cell-based assays.
Table 3: Quinazoline-Based PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) |
| Gedatolisib | PI3K (pan-class I), mTOR | Low nanomolar potency for PI3K isoforms and mTOR | Various solid tumors | Not specified |
| Compound 41 | PI3Kδ | 1.13 | SU-DHL-6 (B-cell lymphoma) | Potent activity reported |
| Compound 48c | PI3Kγ,δ / HDAC6 | <10 (for PI3Kγ,δ) | Various cancer cell lines | Potent antiproliferative activity reported |
IC50: Half-maximal inhibitory concentration for the isolated enzyme. GI50/IC50: Half-maximal growth inhibition/inhibitory concentration in cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are generalized protocols for key experiments in the validation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine a compound's half-maximal inhibitory concentration (IC50) against a specific kinase.[1][2]
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., quinazoline derivative) in 100% DMSO. Further dilute this series into a kinase buffer to achieve the desired final assay concentrations.
-
Enzyme and Substrate Preparation : Dilute the target kinase (e.g., EGFR, VEGFR-2, PI3K) to its optimal working concentration in a kinase buffer. Prepare a substrate/ATP mixture in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase.
-
Kinase Reaction :
-
Add the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add the diluted kinase enzyme to each well and incubate at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add a detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes any remaining ATP.
-
Add a second reagent that converts the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[3]
-
Cell Plating : Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight under appropriate conditions (e.g., 37°C, 5% CO2).[3]
-
Compound Treatment : Treat the cells with various concentrations of the quinazoline-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement : Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor in an animal model to evaluate the in vivo efficacy of a test compound.[4][5][6]
-
Cell Preparation : Harvest cancer cells from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel®.[4]
-
Animal Model : Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[5] Allow for an acclimatization period.[5]
-
Tumor Implantation : Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of each mouse.[6]
-
Tumor Growth and Monitoring : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[6] Measure the tumor volume regularly using calipers (Volume = (width)² x length/2).[5]
-
Treatment Administration : Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the quinazoline-based inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.[6]
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis : Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the compound.
Visualizations: Pathways and Workflows
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway showing inhibition by a quinazoline compound.
General Workflow for Target Validation
References
A Comparative Analysis of 6-Substituted Quinazoline Derivatives and Gefitinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel EGFR Inhibitors
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. However, the emergence of drug resistance necessitates the exploration of new chemical entities. This guide provides a comparative benchmark of emerging 6-substituted quinazoline derivatives against gefitinib, focusing on their biological activity and supported by experimental data. The core of many of these emerging inhibitors is the 4-anilinoquinazoline scaffold, with various substitutions at the 6-position of the quinazoline ring being explored to enhance potency and overcome resistance.
Quantitative Benchmarking: In Vitro Activity
The following tables summarize the in vitro efficacy of several 6-substituted quinazoline derivatives in comparison to gefitinib. The data highlights their inhibitory potential against both wild-type and mutant EGFR, as well as their cytotoxic effects on various cancer cell lines.
Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (T790M/L858R mutant) IC50 (nM) | Reference |
| Gefitinib | 2.5 - 25.42 | >1000 | [1][2] |
| Compound 6a (Thiourea derivative) | 1.9 | 42.1 | [1] |
| Compound 6b (Thiourea derivative) | 1.8 | 65.2 | [1] |
| Compound 10b (Amide derivative) | 2.5 | 69.4 | [1] |
| Compound 6c (Nitro derivative) | 0.08 | 0.09 | [3][4] |
| Compound 7i (Arylureido derivative) | 17.32 | Not Reported | [2] |
Note: IC50 values can vary between different assays and experimental conditions.
Table 2: Comparative Antiproliferative Activity against Cancer Cell Lines (IC50 in µM)
| Compound | A549 (NSCLC) | HCT-116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | H1975 (Gefitinib-resistant NSCLC) | Reference |
| Gefitinib | >100 | >100 | >100 | >100 | 1.23 - >100 | [1][3][4] |
| Compound 6a (Thiourea derivative) | 12.3 | Not Reported | Not Reported | Not Reported | 2.9 | [1] |
| Compound 10b (Amide derivative) | 15.6 | Not Reported | Not Reported | Not Reported | 0.9 | [1] |
| Compound 6c (Nitro derivative) | 0.11 | 0.10 | Not Reported | Not Reported | Not Reported | [3][4] |
| Compound 7i (Arylureido derivative) | 2.25 | Not Reported | 1.72 | 2.81 | Not Reported | [2] |
| Compound 19g (2-methyl derivative) | Not Reported | Not Reported | Not Reported | Not Reported | 0.11 |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: General Synthesis Workflow for 4-Anilinoquinazoline-6-carboxylates.
Caption: Workflow for In Vitro Biological Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative data.
Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives from a 4-chloroquinazoline precursor.
-
Reaction Setup: A mixture of the 4-chloroquinazoline derivative (1 equivalent), the desired substituted aniline (1.2 equivalents), and a solvent such as isopropanol or N,N-dimethylformamide is prepared in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of EGFR kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in the kinase buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted test compound to the wells.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the media containing the test compounds at various concentrations. Include vehicle (DMSO) and untreated controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The presented data indicates that strategic modifications at the 6-position of the 4-anilinoquinazoline scaffold can lead to derivatives with significantly enhanced potency against both gefitinib-sensitive and, crucially, gefitinib-resistant EGFR mutants and cancer cell lines.[1][3][4] Compounds incorporating thiourea, amide, and nitro functionalities have demonstrated promising results, in some cases surpassing the efficacy of gefitinib in in vitro assays.[1][3][4] These findings underscore the potential of these novel 6-substituted quinazoline derivatives as lead compounds for the development of next-generation EGFR inhibitors to address the clinical challenge of acquired resistance. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Ethyl 4-chloroquinazoline-6-carboxylate Derivatives as Potential EGFR Inhibitors
A guide for researchers, scientists, and drug development professionals on the prospective in silico evaluation of novel quinazoline-based compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anticancer drugs that target protein kinases.[4] The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and signaling.[5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with their biological targets, thereby guiding the design of more potent and selective inhibitors.
Comparative Binding Affinity of Related Quinazoline Derivatives
To provide a frame of reference for the potential efficacy of Ethyl 4-chloroquinazoline-6-carboxylate derivatives, the following table summarizes the reported binding energies of several 4-anilinoquinazoline derivatives against the EGFR kinase domain (PDB ID: 1M17).[2] It is important to note that these are not the exact compounds of interest but represent structurally similar molecules, and their binding affinities can offer insights into the potential interactions of the target derivatives.
| Derivative Class | Compound | Target Protein | Binding Energy (kcal/mol) |
| 4-Anilinoquinazolines | SGQ4 | EGFR Tyrosine Kinase (1M17) | -7.46[2] |
| DMUQ5 | EGFR Tyrosine Kinase (1M17) | -7.31[2] | |
| 6AUQ6 | EGFR Tyrosine Kinase (1M17) | -6.85[2] | |
| PTQ8 | EGFR Tyrosine Kinase (1M17) | -6.74[2] | |
| Standard Inhibitor | Erlotinib | EGFR Tyrosine Kinase (1M17) | -3.84[2] |
Experimental Protocols for Comparative Docking Studies
The following is a detailed methodology for conducting a comparative molecular docking study of this compound derivatives against the EGFR kinase domain.
Preparation of the Receptor
The three-dimensional crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib) will be retrieved from the Protein Data Bank (PDB). A commonly used structure for docking quinazoline-based inhibitors is PDB ID: 1M17 .[2][7]
The protein structure will be prepared using molecular modeling software (e.g., AutoDock Tools, Maestro, Discovery Studio). This process typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges to the protein atoms.
-
Energy minimization of the structure to relieve any steric clashes.
Ligand Preparation
The 3D structures of the this compound derivatives will be generated using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). The structures will then be optimized using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformation. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.
Molecular Docking Simulations
Molecular docking will be performed using widely accepted software such as AutoDock Vina, Glide, or GOLD. The general workflow is as follows:
-
Grid Box Generation: A grid box will be defined around the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid will be determined based on the coordinates of the co-crystallized inhibitor (Erlotinib in the case of 1M17) to ensure the search space for the docking algorithm is focused on the active site.[8]
-
Docking Algorithm: A stochastic search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, will be employed to explore various conformations and orientations (poses) of each ligand within the defined grid box.[2]
-
Scoring Function: The binding affinity of each pose will be evaluated using a scoring function that calculates the free energy of binding, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most stable and is selected for further analysis.
Analysis of Docking Results
The docking results will be analyzed to compare the binding modes and affinities of the different this compound derivatives. This involves:
-
Binding Energy Comparison: The binding energies of all derivatives will be tabulated and compared. A more negative binding energy generally indicates a stronger binding affinity.
-
Interaction Analysis: The docked poses will be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the EGFR active site. The interaction with key residues like Met793 in the hinge region is particularly important for the binding of quinazoline inhibitors.[9]
Visualizing the EGFR Signaling Pathway and Docking Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
References
- 1. Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. bbrc.in [bbrc.in]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-chloroquinazoline-6-carboxylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloroquinazoline-6-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
Derivatives of quinazoline are classified as hazardous substances.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds indicate the following potential hazards:
-
Acute Toxicity : May be harmful if swallowed.[6]
-
Skin Corrosion/Irritation : May cause skin irritation.[1][6]
-
Serious Eye Damage/Eye Irritation : May cause serious eye irritation.[1][6]
-
Respiratory Irritation : May cause respiratory irritation.[1][6]
-
Skin Sensitization : May cause an allergic skin reaction.
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Requirement | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Eye Protection | Safety goggles and a face shield.[1] |
| Body Protection | A properly fitted laboratory coat.[1] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[6] |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
Waste Segregation and Storage:
-
Identification : All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Halogenated Organic Hazardous Waste .[7][8]
-
Containerization : Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams, particularly non-halogenated solvents, to ensure proper disposal and avoid incompatible chemical reactions.[9]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed disposal company.
Step-by-Step Disposal Protocol
The recommended disposal method is high-temperature incineration.[1][10] Landfill disposal is not a suitable option.[1]
Experimental Protocol: In-Lab Neutralization (for specific circumstances)
While sending the waste for professional incineration is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazoline ring is susceptible to hydrolysis under strong acidic or basic conditions, which can break it down into less hazardous components.[1]
Important Note : This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.
Objective : To hydrolyze the quinazolinone ring structure.
Methodology :
-
Preparation : In a chemical fume hood, carefully measure the amount of this compound waste to be treated.
-
Reaction Setup : Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.[1]
-
Hydrolysis : Add a sufficient amount of a strong acid (e.g., concentrated HCl) or a strong base (e.g., concentrated NaOH) to the flask.
-
Reaction : Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours with continuous stirring.[1] The reaction time may vary depending on the concentration.
-
Cooling and Neutralization : Turn off the heat and allow the reaction mixture to cool to room temperature.[1] Carefully neutralize the resulting solution.
-
Disposal of Products : The resulting hydrolyzed products must still be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. uakron.edu [uakron.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptb.de [ptb.de]
Personal protective equipment for handling Ethyl 4-chloroquinazoline-6-carboxylate
This guide provides crucial safety and logistical information for handling Ethyl 4-chloroquinazoline-6-carboxylate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. The recommendations are based on available safety data and general best practices for handling chlorinated heterocyclic compounds.
Hazard Summary
While comprehensive toxicological data for this compound is not fully available, existing information indicates it should be handled with care. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to the presence of the chlorinated quinazoline moiety, it is prudent to treat this compound as potentially harmful and to take all necessary precautions to avoid exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemically Resistant Gloves | Double gloving with nitrile gloves is recommended.[4][5] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat/Gown | A flame-resistant lab coat that is fully buttoned is the minimum requirement.[2] For procedures with a higher risk of exposure, a chemical-resistant gown is advised. |
| Respiratory Protection | Respirator | An appropriate respirator should be used if handling the powder outside of a certified chemical fume hood or if aerosol generation is likely. |
| Foot Protection | Closed-toe Shoes | Street shoes, sandals, or other open-toed footwear are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don all required PPE as outlined in the table above.
Handling the Compound:
-
When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.
-
Avoid the formation of dust and aerosols.[6]
-
Handle all solutions containing the compound with the same level of precaution as the solid.
Post-Handling:
-
Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do not pour any waste containing this compound down the drain.[5]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills within a fume hood, use an appropriate absorbent material to contain the spill. Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 155960-94-4 Name: [xixisys.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
